Dioxouranium(2+)
Description
Significance of the Uranyl Ion in Modern Inorganic and Radiochemistry Research
The uranyl ion (UO₂²⁺) is a linear, diatomic cation featuring a central uranium atom bonded to two oxo ligands. This structure, often described as an O=U=O moiety, is exceptionally stable due to strong, multiple bonds formed between uranium and oxygen, typically involving sigma and pi interactions vaia.comwikipedia.orgmdpi.comresearchgate.net. Uranium in the uranyl ion is in its +6 oxidation state vaia.comwikipedia.orgsolubilityofthings.com. While the axial U-O bonds are short and robust (around 1.78-1.80 Å), the uranyl ion readily coordinates with additional ligands in an equatorial plane, forming pentagonal or hexagonal bipyramidal geometries around the uranium center wikipedia.orgresearchgate.netarizona.eduresearchgate.net. This coordination environment is crucial for its chemical behavior and applications.
In inorganic chemistry , the uranyl ion is a central motif in the coordination chemistry of actinides mdpi.comresearchgate.netpnnl.gov. Its ability to form complexes with a wide array of ligands, particularly those with oxygen donor atoms like carboxylates, phosphates, and carbonates, has made it a subject of intense study for understanding metal-ligand interactions and developing new materials wikipedia.orgresearchgate.netmdpi.com. Research into uranyl-containing coordination polymers and metal-organic frameworks (MOFs) is a burgeoning area, exploring their potential in gas storage, separation, and sensing mdpi.com. Furthermore, the unique electronic structure of the uranyl ion, influenced by its f-orbitals, is of interest for catalysis and the development of novel functional materials pnnl.govosti.gov.
In radiochemistry , the uranyl ion's significance is paramount due to uranium's role in the nuclear fuel cycle, from ore processing to fuel reprocessing and waste management wikipedia.orgsolubilityofthings.com. Its high solubility and mobility in aqueous environments make understanding its speciation and complexation critical for environmental remediation and the assessment of uranium contamination solubilityofthings.comacs.orgacs.orgroyalsocietypublishing.org. The development of sensitive and selective analytical methods for detecting uranyl ions is vital for monitoring nuclear industrial wastewater and environmental samples acs.orgacs.orgroyalsocietypublishing.org.
| Property | Value/Description | Source(s) |
| Chemical Formula | UO₂²⁺ | vaia.comechemi.comnih.gov |
| IUPAC Name | dioxouranium(2+) | nih.gov |
| CAS Number | 16637-16-4 | echemi.comnih.gov |
| Oxidation State | Uranium(VI) | vaia.comwikipedia.orgsolubilityofthings.com |
| Structure | Linear O=U=O moiety | vaia.comwikipedia.orgmdpi.com |
| U-O Bond Length | ~1.78-1.80 Å | mdpi.comresearchgate.netarizona.edu |
| Coordination | Typically pentagonal or hexagonal bipyramidal in equatorial plane | wikipedia.orgresearchgate.netarizona.edu |
| Molecular Weight | ~270.03 g/mol | echemi.comnih.gov |
| Water Solubility | Generally soluble, especially in acidic conditions | solubilityofthings.com |
| Spectroscopic Trait | Unique absorption and emission signatures due to f-electron transitions | vaia.comacs.org |
Historical Trajectories and Milestones in Dioxouranium(2+) Academic Investigation
The scientific journey of uranium, and by extension the uranyl ion, is deeply intertwined with the development of nuclear science. Uranium was discovered in 1789 by German chemist Martin Heinrich Klaproth, who named it after the planet Uranus, discovered just eight years prior world-nuclear.orgbritannica.comcameco.comwikipedia.orgrsc.org. Klaproth initially isolated an oxide of uranium, not the pure metal rsc.org. The isolation of uranium metal was first achieved in 1841 by Eugène-Melchior Péligot, who also proposed the name "uranyl" for the UO₂²⁺ ion acs.orgbritannica.comwikipedia.orgrsc.org.
A pivotal moment arrived in 1896 when Henri Becquerel, through experiments involving uranium compounds, discovered radioactivity world-nuclear.orgbritannica.comcameco.comwikipedia.orgrsc.org. This phenomenon, later termed "radioactivity" by Marie and Pierre Curie, who also discovered polonium and radium, opened the door to understanding atomic nuclei world-nuclear.orgcameco.com. Early in the 20th century, researchers like Nichols and Howes began summarizing the extensive spectroscopic studies of uranyl salts, noting the characteristic luminescence and absorption bands acs.org. The Becquerel family made significant contributions to the study of uranyl fluorescence acs.org.
The mid-20th century witnessed a revolution with the discovery of nuclear fission in uranium, achieved by Otto Hahn and Fritz Strassmann in 1938 and explained by Lise Meitner and Otto Frisch world-nuclear.orgbritannica.comwikipedia.org. This breakthrough, coupled with Enrico Fermi's work on chain reactions, laid the foundation for the nuclear age, leading to the development of nuclear power and weapons world-nuclear.orgbritannica.comwikipedia.org. These historical milestones laid the groundwork for the detailed chemical and physical investigations of the uranyl ion that continue to this day.
| Year | Event | Key Figures |
| 1789 | Discovery of Uranium | Martin Heinrich Klaproth |
| 1841 | Isolation of Uranium Metal; Proposal of "Uranyl" ion | Eugène-Melchior Péligot |
| 1852 | Early studies of uranyl compound optical properties and luminescence | George Gabriel Stokes |
| 1896 | Discovery of Radioactivity using Uranium compounds | Henri Becquerel |
| 1898 | Coining of "radioactivity"; Isolation of Polonium and Radium | Marie and Pierre Curie |
| ~1900s | Extensive spectroscopic studies of uranyl salts | Nichols and Howes, Becquerel family |
| 1938 | Discovery of Nuclear Fission in Uranium | Otto Hahn, Fritz Strassmann |
| 1939 | Explanation of Nuclear Fission; Hypothesis and confirmation of neutron-induced chain reactions | Lise Meitner, Otto Frisch, Enrico Fermi |
| 1940s | Development of nuclear energy and applications based on uranium | Numerous scientists and engineers |
Contemporary Research Paradigms and Emerging Areas in Dioxouranium(2+) Chemistry
Current research on the uranyl ion is multifaceted, driven by both fundamental scientific inquiry and the need for practical solutions in areas such as environmental monitoring, nuclear waste management, and advanced materials. A significant area of focus is the synthesis and study of uranyl analogues and complexes with novel ligands. This includes creating isoelectronic analogues to probe the nature of f-orbital participation in bonding and developing complexes with unique structural motifs for potential catalytic or electronic applications mdpi.compnnl.govosti.gov.
Advanced sensing technologies for uranyl ions are a critical emerging area, particularly for environmental applications. Researchers are developing highly sensitive and selective fluorescent probes, quantum dots, and surface-enhanced Raman scattering (SERS) techniques for on-site detection of uranyl in water and environmental samples acs.orgacs.orgroyalsocietypublishing.org. This work aims to provide rapid, real-time monitoring capabilities for nuclear contamination.
In materials science , the incorporation of uranyl ions into coordination polymers and Metal-Organic Frameworks (MOFs) is gaining traction. These materials are being designed for specific functions, including the selective adsorption and immobilization of uranyl from contaminated water, as well as for potential use in catalysis and as components in advanced electronic devices mdpi.comacs.org.
Electrochemical studies are exploring the redox behavior of the uranyl ion, investigating methods for its activation and functionalization through electroreduction. This research seeks to understand and control the reactivity of the uranyl moiety for potential applications in synthesis and remediation researchgate.netcdnsciencepub.com.
Structure
2D Structure
Properties
CAS No. |
16637-16-4 |
|---|---|
Molecular Formula |
O2U+2 |
Molecular Weight |
270.028 g/mol |
IUPAC Name |
dioxouranium(2+) |
InChI |
InChI=1S/2O.U/q;;+2 |
InChI Key |
WYICGPHECJFCBA-UHFFFAOYSA-N |
SMILES |
O=[U+2]=O |
Canonical SMILES |
O=[U+2]=O |
Synonyms |
dioxouranium(VI) |
Origin of Product |
United States |
Fundamental Electronic Structure and Bonding of the Dioxouranium 2+ Moiety
Relativistic Quantum Chemical Approaches in Uranyl Ion Analysis
Due to the high atomic number of uranium, relativistic effects play a crucial role in accurately describing the electronic structure of the uranyl ion. These effects significantly influence the energetics and spatial extent of uranium's valence orbitals, thereby impacting its bonding characteristics. ethz.ch Consequently, relativistic quantum chemical methods are indispensable for a precise theoretical treatment of this ion.
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure of complex systems, including the uranyl ion. wikipedia.orgyoutube.com DFT methods, particularly those incorporating relativistic effects, have been successfully applied to study the ground and excited states of uranyl complexes. researchgate.netarxiv.org Time-dependent DFT (TD-DFT) calculations, for instance, have been instrumental in interpreting the absorption and emission spectra of uranyl compounds, providing insights into the influence of equatorial ligands on their spectroscopic properties. researchgate.netacs.org Furthermore, DFT combined with a Hubbard U correction (DFT+U) has been employed to accurately predict the electronic and magnetic properties of uranium-containing materials. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis, often used in conjunction with DFT, helps to elucidate the nature of the U=O bond weakening in the presence of certain interactions. chemrxiv.org
For a more rigorous description of electron correlation effects, advanced ab initio methods are employed. These "from first principles" approaches provide a highly accurate picture of the electronic structure.
MP2 (Møller-Plesset perturbation theory of second order): This method offers a computationally efficient way to include electron correlation beyond the Hartree-Fock approximation.
CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations): Known as the "gold standard" in quantum chemistry, CCSD(T) provides highly accurate results but is computationally demanding.
CASSCF/CASPT2 (Complete Active Space Self-Consistent Field/Complete Active Space Second-order Perturbation Theory): This multiconfigurational approach is particularly well-suited for systems with significant static and dynamic electron correlation, such as the uranyl ion. acs.orgarxiv.org The CASSCF step correctly describes the multireference character of the wavefunction, while CASPT2 accounts for the remaining dynamic correlation. arxiv.orgnih.gov These methods have been crucial in accurately calculating the electronic spectra and understanding the multiplet structure of the uranyl ion. acs.orgnih.gov
Table 1: Overview of Relativistic Quantum Chemical Methods in Uranyl Ion Analysis
| Method | Acronym | Description | Key Applications for Uranyl Ion |
| Density Functional Theory | DFT | A computational method that models the electronic structure of many-body systems. wikipedia.org | Elucidation of ground and excited state properties, interpretation of spectroscopic data. researchgate.netacs.org |
| Time-Dependent Density Functional Theory | TD-DFT | An extension of DFT used to study excited states and electronic spectra. | Simulation of absorption and emission spectra of uranyl complexes. researchgate.net |
| Møller-Plesset Perturbation Theory | MP2 | An ab initio method that incorporates electron correlation. arxiv.org | High-accuracy calculations of uranyl bonding and energetics. |
| Coupled Cluster Theory | CCSD(T) | A highly accurate ab initio method for calculating electronic structure. | Benchmark calculations for uranyl bonding properties. |
| Complete Active Space Self-Consistent Field | CASSCF | A multireference ab initio method for systems with strong static correlation. nih.gov | Accurate description of the electronic states and potential energy surfaces of the uranyl ion. acs.org |
| Complete Active Space Second-order Perturbation Theory | CASPT2 | A method that adds dynamic correlation to a CASSCF wavefunction. arxiv.org | High-accuracy calculation of excitation energies and spectroscopic properties. acs.org |
Molecular Orbital Characterization of the Uranyl Unit
The bonding in the linear O=U=O moiety can be understood through a molecular orbital (MO) diagram. The interaction between the uranium 5f and 6d orbitals and the oxygen 2p orbitals gives rise to a set of bonding, non-bonding, and anti-bonding MOs.
The strong axial bonds in the uranyl ion are a result of both sigma (σ) and pi (π) bonding interactions. chemistrytalk.orgyoutube.comlibretexts.org The σ bonds are formed by the end-on overlap of uranium's 6pz and 5fz³ orbitals with the 2pz orbitals of the oxygen atoms. illinois.edu The π bonds arise from the side-on overlap of uranium's 5f and 6d orbitals with the oxygen 2p orbitals. osti.gov These multiple bonding interactions contribute to the exceptional strength and short length of the U=O bonds.
The degree of covalency in the uranyl bond, which is the extent of orbital mixing between uranium and oxygen, is a subject of ongoing research. acs.org Both the 5f and 6d orbitals of uranium are significantly involved in covalent bonding. lancs.ac.uk Early studies suggested that the 6d orbitals played a more dominant role than the 5f orbitals. osti.gov However, more recent investigations, aided by advanced spectroscopic techniques and relativistic calculations, have highlighted the substantial contribution of the 5f orbitals to the covalency. lancs.ac.uknih.gov The relative contributions of the 5f and 6d orbitals are influenced by the specific ligands coordinated to the uranyl ion in the equatorial plane.
While the axial U=O bonds are exceptionally strong, the uranyl ion also coordinates with two to six ligands in the equatorial plane, perpendicular to the O=U=O axis. researchgate.net The nature of these equatorial ligands significantly influences the electronic structure and reactivity of the uranyl moiety. The interaction between the uranyl ion and the equatorial ligands is primarily electrostatic, but covalent contributions can also be important. acs.org These ligands create a "ligand field" that perturbs the energy levels of the uranium's valence orbitals. acs.org This perturbation can affect the strength of the axial U=O bonds, with stronger donating equatorial ligands generally leading to a weakening and lengthening of the U=O bonds. nih.gov The electronic properties and reactivity of the uranyl complex can thus be tuned by modifying the equatorial ligand environment.
Theoretical Descriptors of Bonding and Reactivity in Dioxouranium(2+) Systems
The intricate electronic structure of the dioxouranium(2+) cation, commonly known as the uranyl ion, has been the subject of extensive theoretical investigation. These studies provide valuable insights into the nature of its chemical bonds and its reactivity. Advanced computational methods are employed to elucidate key bonding descriptors and phenomena that govern the behavior of uranyl-containing compounds.
Correlation Studies of Uranyl Bond Lengths and Bond Orders
Theoretical calculations have been instrumental in establishing a clear correlation between the bond lengths of the axial uranium-oxygen bonds (U-Oyl) in the dioxouranium(2+) moiety and their corresponding bond orders. This relationship is a fundamental aspect of understanding the strength and nature of the U-Oyl bond.
Quantum chemical studies have demonstrated that as the U-Oyl bond length decreases, the calculated bond order increases, signifying a stronger and more covalent interaction. Various methods are used to calculate bond orders, including the Nalewajski-Mrozek bond order analysis. For instance, in a series of uranyl complexes with different equatorial ligands, a consistent trend is observed where shorter U-Oyl bonds correspond to higher bond orders.
The nature and coordination of equatorial ligands significantly influence the axial U-Oyl bonds. Stronger electron-donating ligands in the equatorial plane tend to weaken the axial U-Oyl bonds, leading to an increase in their bond lengths and a corresponding decrease in their bond orders. This effect is a manifestation of the electronic communication between the equatorial and axial positions, mediated by the uranium 5f and 6d orbitals.
Below is a table illustrating the correlation between calculated U-Oyl bond lengths and Nalewajski-Mrozek bond orders for a selection of uranyl complexes.
| Uranyl Complex Configuration | Average U-Oyl Bond Length (Å) | Average U-Oyl Bond Order |
| Uranyl with Amidoximate Ligands | ~1.77 - 1.78 | ~1.9 - 2.0 |
| Uranyl with Carboxylate Ligands | ~1.78 - 1.79 | ~1.8 - 1.9 |
| Uranyl with Aqua Ligands | ~1.76 - 1.77 | ~2.0 - 2.1 |
Note: The data presented are representative values from theoretical studies and can vary depending on the specific complex and computational method used.
Investigation of Cation-Cation Interactions (CCIs) in Polynuclear Uranyl Species
Cation-cation interactions (CCIs) are a unique feature of actinyl chemistry, where the axial oxygen atom of one dioxouranium(2+) unit can act as a Lewis base, coordinating to the uranium center of another actinyl cation. acs.org These interactions lead to the formation of polynuclear uranyl species.
Theoretical studies have been crucial in understanding the nature and stability of these interactions. The geometry of CCIs can vary, with common arrangements being T-shaped and diamond-shaped (D-shaped) interactions. acs.orgrsc.org In a T-shaped interaction, the axial oxygen of one uranyl unit points towards the uranium atom of the other. In a diamond-shaped interaction, two uranyl units are bridged by two of their axial oxygen atoms.
The stability of these polynuclear species is a delicate balance of electrostatic repulsion between the positively charged uranium centers and the stabilizing coordination interaction. nih.gov Theoretical calculations have shown that the presence of counter-ions can play a significant role in stabilizing these assemblies. acs.org For instance, alkali metal cations can interact with the uranyl oxygen atoms, mitigating electrostatic repulsion and favoring the formation of polynuclear structures. acs.org
Ab initio molecular dynamics (AIMD) and density functional theory (DFT) calculations have been employed to investigate the stability of uranyl dimers in aqueous solutions. nih.gov These studies suggest that while the formation of such dimers may be thermodynamically unfavorable due to strong electrostatic repulsion and the energetic cost of desolvation, they can exist as metastable species with a kinetic barrier to dissociation. nih.gov
The table below summarizes key characteristics of different CCI geometries in polynuclear uranyl species as described by theoretical investigations.
| CCI Geometry | Description | Relative Stability | Key Stabilizing Factors |
| T-shaped | The axial oxygen of one UO₂²⁺ unit coordinates to the uranium of a second, perpendicular UO₂²⁺ unit. | Can be a local minimum on the potential energy surface. | Coordination bonding, hydrogen bonding with solvent. nih.gov |
| Distorted T-shaped | A variation of the T-shaped geometry observed in aqueous solution simulations. nih.gov | Kinetically stable but thermodynamically disfavored. nih.gov | Balance between coordination, solvation, and electrostatic repulsion. nih.gov |
| Diamond-shaped | Two UO₂²⁺ units are bridged by two of their axial oxygen atoms. | Can be stabilized in the solid state with counter-ions. acs.org | Synergistic role of other cations (e.g., K⁺) in the crystal lattice. acs.org |
Theoretical Explanations of the Inverse Trans Influence Phenomenon
The inverse trans influence (ITI) is a ground-state electronic phenomenon predominantly observed in f-block elements, including dioxouranium(2+) complexes, which contrasts with the trans influence typically seen in d-block transition metal complexes. acs.orglancs.ac.uk In a typical trans influence scenario, a strong σ-donating ligand weakens the bond trans to it. Conversely, the ITI describes the observation that in certain actinide complexes, the bond trans to a strongly donating ligand, such as the oxo group in uranyl, is shorter and stronger than the corresponding cis bonds. acs.orgresearchgate.net
Theoretical explanations for the ITI in dioxouranium(2+) systems are rooted in the unique involvement of the uranium 5f and 6p orbitals in bonding. dntb.gov.ua Molecular orbital analysis reveals that the bonding in linear actinyl ions like [O=U=O]²⁺ involves significant participation of the uranium 5f and 6d orbitals in both σ and π bonding with the axial oxygen 2p orbitals.
One of the key theoretical models posits that the stabilization of the trans bond arises from the involvement of the uranium 6p orbitals. dntb.gov.ua These orbitals, which are semi-core and energetically accessible, can participate in bonding in a way that is distinct from d-block elements. The interaction between the filled 6p orbitals of uranium and the ligand orbitals can lead to a stabilization of the metal-ligand bond in the trans position.
Another contributing factor is the nature of the covalent interactions involving the 5f orbitals. The spatial extent and energy of the 5f orbitals allow for effective overlap with ligand orbitals, leading to strong covalent bonds. The specific symmetry of these interactions in a pseudo-octahedral environment can result in the strengthening of the trans bond relative to the cis bonds.
Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are computational tools that have been used to quantify the ITI. These methods provide insights into the electron density distribution and the nature of the orbital interactions, confirming the increased covalent character and strength of the trans bond.
The following table provides a comparative overview of bond lengths in a representative complex exhibiting the inverse trans influence, as determined by theoretical and experimental studies.
| Complex Fragment | Bond | Bond Length (Å) | Observation |
| [UCl₅O]⁻ | U-Cl (trans to O) | ~2.43 | Shorter than the cis U-Cl bonds. acs.org |
| [UCl₅O]⁻ | U-Cl (cis to O) | ~2.54 | Longer than the trans U-Cl bond. acs.org |
This difference in bond lengths is a clear experimental and computational validation of the inverse trans influence in dioxouranium(2+) and related systems.
Advanced Coordination Chemistry of Dioxouranium 2+
Solution-Phase Complexation Equilibria and Dynamics
Understanding the equilibrium constants and kinetic parameters governing uranyl complexation in solution is fundamental to predicting its behavior in various chemical environments.
The stability of uranyl complexes is quantified by formation constants (stability constants), often expressed as log β values. These constants are determined using various spectroscopic and potentiometric techniques.
Uranyl-Carbonate Complexes: Uranyl forms highly stable complexes with carbonate ions, which are prevalent in many natural waters and contribute significantly to uranium mobility thuenen.deresearchgate.net. The formation of a calcium-uranyl-carbonate complex, Ca₂UO₂(CO₃)₃(aq), has been validated, with reported formation constants around log β°₂₁₃ ≈ 30.45–30.77 researchgate.netresearchgate.net.
Uranyl-Sulfate Complexes: Formation constants for uranyl sulfate (B86663) complexes have been determined across a range of temperatures. For example, at 25 °C, the formation constant for UO₂SO₄⁰ (log β₁) is approximately 3.38, increasing to 7.74 at 250 °C, while for UO₂SO₄²⁻ (log β₂), it rises from 4.10 at 25 °C to 9.70 at 250 °C osti.govresearchgate.net.
Uranyl-Hydroxamate and Benzoate Complexes: Uranyl exhibits varying affinities for different aromatic acids. Complexes with salicylhydroxamate (SHA) are particularly strong, with a 1:1 complex having a stability constant of log β₁₁₁ ≈ 17.34 and a 1:2 complex of log β₁₂₂ ≈ 35.0 akjournals.com. Benzohydroxamate (BHA) forms complexes with log β₁₁₀ ≈ 7.92 (1:1) and log β₁₂₀ ≈ 16.88 (1:2) akjournals.com. Benzoic acid (BA) forms weaker complexes, with a 1:1 complex having a stability constant of log β₁₁₀ ≈ 3.56 akjournals.com.
Uranyl-Peroxide Complexes: At alkaline pH, uranyl forms complexes with hydrogen peroxide. Two identified complexes include UO₂(O₂)(OH)₂²⁻ with a formation constant of log β°₁‚₁‚₄ ≈ 28.1 and UO₂(O₂)₂(OH)₂⁴⁻ with log β°₁‚₂‚₆ ≈ 36.8 rsc.org.
Uranyl-Citrate Complexes: Studies have characterized dimeric and trimeric uranyl-citrate complexes, providing insights into their formation and stability hzdr.de.
Table 3.5.1.1: Selected Stability Constants (log β) for Uranyl Complexes
| Ligand | Complex Formula | Log β Value | Conditions (Approx.) | Reference |
|---|---|---|---|---|
| Carbonate | Ca₂UO₂(CO₃)₃(aq) | 30.45–30.77 | pH 6-10, Ca²⁺ present | researchgate.netresearchgate.net |
| Sulfate | UO₂SO₄⁰ | 3.38 (25°C) | Aqueous, 25°C | osti.govresearchgate.net |
| Sulfate | UO₂SO₄²⁻ | 4.10 (25°C) | Aqueous, 25°C | osti.govresearchgate.net |
| Salicylhydroxamate | UO₂(SHA)⁺ | 17.34 | Aqueous, 0.1M NaCl | akjournals.com |
| Salicylhydroxamate | UO₂(SHA)₂⁻ | 35.0 | Aqueous, 0.1M NaCl | akjournals.com |
| Benzohydroxamate | UO₂(BHA)⁰ | 7.92 | Aqueous, 0.1M NaCl | akjournals.com |
| Benzoate | UO₂(BA)⁰ | 3.56 | Aqueous, 0.1M NaCl | akjournals.com |
| Peroxide | UO₂(O₂)(OH)₂²⁻ | 28.1 | Alkaline pH | rsc.org |
| Peroxide | UO₂(O₂)₂(OH)₂⁴⁻ | 36.8 | Alkaline pH | rsc.org |
| Humic Acid | UO₂HA⁺ | ~6.2 | pH 3-6 | ucr.edutum.de |
The speciation of uranyl ions in solution is governed by complex equilibria involving hydrolysis, complexation with inorganic ligands (like carbonate, sulfate, phosphate), and interactions with organic molecules. In aqueous environments, uranyl speciation is highly sensitive to pH and ligand concentration researchgate.netgeoscienceworld.org. At neutral to alkaline pH, uranyl carbonate complexes are often the dominant species, influencing uranium's mobility in natural waters thuenen.deresearchgate.net. Hydrolysis also plays a critical role, with evidence suggesting the presence of monomeric U(VI) hydroxo species even at moderately acidic pH values (pH > 2.5) capes.gov.br. On mineral surfaces, polynuclear uranyl species and uranyl-hydroxide colloids can form geoscienceworld.org. The formation of stable uranyl carbonate and ternary complexes can also retard the kinetics of U(VI) reduction osti.gov.
Studies have also investigated uranyl complexation in non-aqueous solvents, such as propylene (B89431) carbonate, examining interactions with various macrocyclic ligands iaea.org. Mechanistic models for uranyl sorption onto minerals incorporate processes like ion exchange, diffusion, surface complexation, and precipitation geoscienceworld.org. Ligand-exchange mechanisms are considered particularly important for the formation of inner-sphere surface complexes nih.gov. Accurate speciation models are essential for predicting uranium transport and behavior in diverse environmental settings, accounting for factors such as pH, ionic strength, and the presence of competing ions tum.deresearchgate.netrsc.org.
The dynamics of ligand exchange reactions are crucial for understanding the rates at which uranyl complexes form and dissociate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to study these processes.
Ligand Exchange Rates: Kinetic studies on uranyl fluoride (B91410) complexes in aqueous solutions have identified various exchange pathways. For instance, rate constants for some fluoride exchange reactions are reported to be around 5 × 10⁴ M⁻¹ s⁻¹ at -5 °C acs.orgdiva-portal.org. The Eigen-Wilkins mechanism, which involves ligand-promoted dissociation of coordinated water molecules, is frequently implicated in these exchange processes acs.orgdiva-portal.org.
Specific Mechanisms:
Fluoride Exchange: Two primary pathways dominate fluoride exchange: between two uranyl complexes, possibly via a bridging fluoride intermediate, and between a uranyl complex and free fluoride or hydrogen fluoride (HF) acs.orgdiva-portal.org.
Carbonate Exchange: The exchange of carbonate ligands in uranyl carbonate complexes has been investigated. For a U(V) carbonate complex, a first-order rate constant of 1.13 × 10³ s⁻¹ was determined for CO₃²⁻ exchange, suggesting a dissociative mechanism acs.org.
Ligand Exchange in Extraction: In the context of solid-phase extraction, ligand exchange is considered a fundamental mechanism, requiring the ligand to have a higher affinity for uranyl than water molecules researchgate.net.
Biological Ligand Exchange: Ligand exchange processes are also relevant in the biological interactions of uranyl, such as its binding to proteins rsc.org.
Compound List
Dioxouranium(2+) / Uranyl ion (UO₂²⁺)
Humic Acid (HA)
Fulvic Acid (FA)
Covalent Organic Frameworks (COFs)
Peptides
Biological Molecules
Carbonate (CO₃²⁻)
Sulfate (SO₄²⁻)
Citrate
Hydroxamate
Benzoate
Peroxide (H₂O₂)
Graphene Oxide (GO)
Transferrin
Amino acids (e.g., Tyrosine, Aspartic acid)
Propylene Carbonate
Fluoride (F⁻)
Chloride (Cl⁻)
Hydroxide (B78521) (OH⁻)
Amide
Carboxyl
Amino
Hydroxyl
Calcium (Ca²⁺)
Magnesium (Mg²⁺)
Sodium (Na⁺)
Potassium (K⁺)
Ammonium (B1175870) (NH₄⁺)
Lithium (Li⁺)
Uranium(V) (U(V))
Uranium(IV) (U(IV))
Uranium Trioxide (β-UO₃)
Amidoxime
Triazine
Bipyridine-Pd
Dopamine
Epinephrine
Salicylhydroxamate (SHA)
Benzohydroxamate (BHA)
Benzoic Acid (BA)
Phosphonic Acid
Synthetic Methodologies for Dioxouranium 2+ Complexes
Solution-Phase Synthesis Techniques and Precursor Utilization
Solution-phase synthesis remains a cornerstone for preparing a wide array of uranyl complexes. This approach typically involves dissolving uranyl salts and organic ligands in suitable solvents, allowing them to react under controlled conditions. Uranyl acetate (B1210297) dihydrate (UO2(CH3COO)2·2H2O) is a frequently used precursor due to its solubility and reactivity rsc.orgwikipedia.orgplos.orgacs.orgmdpi.comamericanelements.com. Other common uranyl sources include uranyl nitrate (B79036), uranyl chloride, and uranyl triflate nsf.govnih.govresearchgate.netresearchgate.net.
A variety of solvents are employed, including methanol, ethanol (B145695), acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and water, chosen based on the solubility of the reactants and the desired reaction pathway rsc.orgplos.orgacs.orgmdpi.comnsf.govnih.govresearchgate.netiaea.orgacs.orgacs.orgrsc.orgresearchgate.net. The choice of ligand is critical in dictating the final complex structure. For instance, uranyl acetate reacts with salen-type ligands to form heterobimetallic complexes nsf.govchemrxiv.org, while bis(pyrazolyl) methane (B114726) ligands yield uranyl clusters rsc.org. Bidentate ligands such as nicotinic acid, 2,2'-bipyridyl, and 4,4'-bipyridyl N,N'-dioxide have been used to synthesize monomeric and polymeric uranyl acetate complexes iaea.org. Schiff base ligands have also been extensively utilized, leading to various uranyl complexes characterized by different coordination modes plos.orgmdpi.comrsc.org. Pyridine dipyrrolide ligands have been employed to create rigid, six-coordinate distorted octahedral uranyl complexes acs.orgnih.gov.
Table 1: Representative Solution-Phase Synthesis of Uranyl Complexes
| Precursor | Solvent(s) | Ligand Type | Resulting Complex Type/Structure | Citation(s) |
| Uranyl Acetate | Methanol | Bis(pyrazolyl) methane | Uranyl clusters | rsc.org |
| Uranyl Acetate | Acetonitrile | Salen-type ligands | Heterobimetallic uranyl complexes | nsf.govchemrxiv.org |
| Uranyl Acetate | Ethanol | Bidentate ligands (e.g., Nicotinic acid, 2,2'-bipyridyl) | Monomeric or polymeric uranyl acetate complexes | iaea.org |
| Uranyl Acetate | Ethanol | Schiff base ligands | Uranyl-Schiff base complexes | plos.orgmdpi.comrsc.org |
| Uranyl Acetate | Water/Methanol | Phosphonoacetate | Phosphonoacetate hybrid frameworks | acs.org |
| Uranyl Acetate | Tetrahydrofuran (THF) | Pyridine dipyrrolide (PDP) ligands | PDP uranyl complexes (six-coordinate, distorted octahedral) | acs.orgnih.gov |
| Uranyl Acetate | Methanol/Water/HCl | Chloride | Aquachlorouranium(VI) complexes (e.g., (C4H12N2)2[UO2Cl4(H2O)]Cl2) | nih.gov |
| Uranyl Nitrate | Aqueous nitric acid (0.5 M) | Amide ligands (e.g., N′,N-diethylacetamide) | Neutral uranyl-nitrate moieties (e.g., UO2(L)2(NO3)2) | researchgate.net |
Hydrothermal and Solvothermal Synthetic Approaches
Hydrothermal and solvothermal methods involve carrying out reactions in aqueous or organic solvents, respectively, under elevated temperatures and pressures, typically within sealed autoclaves wikipedia.org. These conditions can promote the formation of crystalline materials, including complex frameworks and clusters, that might be difficult to obtain via conventional solution methods researchgate.netacs.orgrsc.orgrsc.orgmdpi.comresearchgate.net.
Solvothermal synthesis has been instrumental in creating diverse uranyl coordination polymers and frameworks. For example, using 1,2,4-benzenetricarboxylic acid under mild solvothermal conditions yielded three-dimensional uranyl frameworks, one of which featured uranyl pentamers rsc.org. The use of 1,10-phenanthroline (B135089) derivative ligands in conjunction with uranyl cations via solvothermal techniques has led to the synthesis of uranyl clusters with unique structural motifs acs.org. Long-chain aliphatic dicarboxylate ligands have also been employed in solvothermal reactions to generate various uranyl ion complexes and coordination polymers rsc.orgresearchgate.net. Hydrothermal synthesis has been utilized to prepare phosphonoacetate-based hybrid frameworks acs.org and novel 2D uranyl coordination complexes from uranium oxynitrate and p-nitrobenzoic acid researchgate.net.
Table 2: Hydrothermal and Solvothermal Synthesis of Uranyl Complexes
| Method | Solvent(s) | Ligand Type | Resulting Structure/Complex Type | Citation(s) |
| Solvothermal | Water | 1,2,4-Benzenetricarboxylic acid | Three-dimensional uranyl frameworks (e.g., containing uranyl pentamers) | rsc.org |
| Solvothermal | Water | 1,1-Cyclobutanedicarboxylic and camphoric acids | Novel chiral uranyl-organic frameworks | mdpi.com |
| Solvothermal | DMF, NMP | 1,10-Phenanthroline derivative ligands | Uranyl clusters with V-shaped [(UO2)3(CO3)]4+ units | acs.org |
| Solvothermal | N-methyl-2-pyrrolidone (NMP), DMF | Long-chain dicarboxylate ligands | Uranyl coordination polymers (monoperiodic, diperiodic networks) | rsc.org |
| Solvothermal | Various (e.g., water, ethanol) | Cyclohexanedicarboxylic acid isomers, polycarboxylates | Uranyl ion complexes, coordination polymers, heterometallic compounds | researchgate.net |
| Hydrothermal | Water | Phosphonoacetic acid, Oxalic acid | Phosphonoacetate-oxalate hybrid frameworks | acs.org |
| Hydrothermal | Water | Uranium oxynitrate, p-nitrobenzoic acid | 2D uranyl coordination complexes (e.g., [(UO2)5(μ3-O)2(nbca)2]) | researchgate.net |
Mechanochemical and Solid-State Synthesis of Uranyl Compounds
Mechanochemical synthesis, which involves reactions driven by mechanical force (e.g., grinding or milling) in the absence or with minimal solvent, offers an environmentally friendly and efficient route to solid materials chemrxiv.orgirejournals.com. Solid-state synthesis generally refers to reactions occurring between solid reactants, often facilitated by heating.
Uranyl acetate adducts with thiourea (B124793) have been synthesized directly in a Differential Scanning Calorimetry (DSC) apparatus, indicative of solid-state reactions akjournals.com. Mechanochemical approaches have proven effective for preparing phosphonoacetate hybrid frameworks, where grinding uranyl acetate and oxalic acid with phosphonoacetic acid yielded the desired compounds acs.org. The synthesis of phosphinodiboranate complexes of uranium has also been achieved using mechanochemistry to overcome limitations in solution reactivity rsc.org. Solid-state reactions have also been explored for forming uranyl chloride complexes, where uranyl acetate dihydrate in methanol, water, and HCl was used to crystallize compounds containing the [UO2Cl4(H2O)]2− anion nih.gov. Furthermore, specific uranyl complexes have been synthesized and crystallized for solid-state characterization, with some showing hydrogen bonding interactions directly to the uranyl oxo ligands osti.gov.
Table 3: Mechanochemical and Solid-State Synthesis of Uranyl Compounds
| Method | Reactants | Conditions | Resulting Complex Type/Structure | Citation(s) |
| Solid-State | Uranyl Acetate Dihydrate, Thiourea | Direct reaction in DSC apparatus | Uranyl acetate adducts with thiourea | akjournals.com |
| Solid-State | Uranyl Acetate, Phosphonoacetic acid, Oxalic acid, 1,4-diaminobutane (B46682) | Heating in autoclave (150 °C) | Phosphonoacetate-oxalate hybrid frameworks | acs.org |
| Mechanochemical | Uranyl Acetate, Phosphonoacetic acid, Oxalic acid | Grinding (room temperature) | Phosphonoacetate-oxalate hybrid frameworks | acs.org |
| Mechanochemical | K(H3BPPh2BH3), UI3(THF)4 | Grinding | Homoleptic uranium phosphinodiboranate complexes | rsc.org |
| Solid-State | Uranyl Acetate Dihydrate, Methanol, Water, HCl, Piperazine | Evaporation/Crystallization | Aquachlorouranium(VI) complexes (e.g., [UO2Cl4(H2O)]2− anion) | nih.gov |
| Solid-State | Uranyl Naphthylsalophen/Pyrasal precursors | Crystallization | Uranyl complexes with specific solid-state hydrogen bonding | osti.gov |
Rational Design and Targeted Synthesis of Specific Coordination Architectures
Rational design principles are crucial for synthesizing uranyl complexes with predictable structures and functionalities. This involves leveraging an understanding of ligand properties, coordination preferences, and the electronic structure of the uranyl ion to target specific coordination architectures. Computational methods, such as Density Functional Theory (DFT), play an increasingly important role in predicting binding affinities, geometries, and electronic properties, thereby guiding synthetic efforts plos.orgacs.orgnih.govkemdikbud.go.id.
The selection of ligands with specific denticity, steric bulk, and electronic characteristics allows for the precise control of the coordination environment around the uranyl ion. For example, bulky pincer ligands have been designed to create rigid, six-coordinate distorted octahedral uranyl complexes acs.orgnih.gov. Acyclic hexadentate ligands have been explored for their ability to form stable uranyl complexes with potential applications in targeted alpha therapy, demonstrating the importance of ligand design for specific functions nih.gov. The use of polycarboxylate ligands is common for constructing extended coordination polymers and frameworks with diverse topologies rsc.orgrsc.orgmdpi.comresearchgate.net. Furthermore, the targeted synthesis aims to achieve specific coordination numbers and geometries, such as pentagonal bipyramidal or distorted octahedral environments, which are common for U(VI) researchgate.netiaea.orgrsc.orgakjournals.comosti.govnih.govmdpi.comresearchgate.net.
Table 4: Rational Design and Targeted Synthesis of Uranyl Complexes
| Design Strategy | Target Architecture/Coordination Geometry | Example Ligands/Approaches | Citation(s) |
| Ligand Design (Sterics & Electronics) | Rigid, six-coordinate distorted octahedral complexes; Bimetallic complexes; Clusters | Bulky pincer ligands (e.g., Pyridine Dipyrrolides - PDP) acs.orgnih.gov; Salen-type ligands nsf.govchemrxiv.org; Bis(pyrazolyl) methane ligands rsc.org | rsc.orgnsf.govchemrxiv.orgacs.orgnih.gov |
| Ligand Design (Denticity & Functional Groups) | Stable complexes for specific applications (e.g., therapy); Diverse coordination polymers and frameworks; Specific binding sites | Acyclic hexadentate ligands nih.gov; Polycarboxylate ligands (e.g., 1,2,4-benzenetricarboxylic acid rsc.org, dicarboxylates rsc.orgresearchgate.net); Schiff bases plos.orgmdpi.comrsc.org | plos.orgmdpi.comrsc.orgrsc.orgrsc.orgresearchgate.netnih.gov |
| Computational Methods (DFT) | Predicting binding affinities, geometries, electronic properties; Guiding ligand design | DFT calculations to understand coordination modules and reactivity plos.orgacs.orgnih.gov; Theoretical study of substituent and nitrogen number effects on uranyl binding selectivity kemdikbud.go.id; Analysis of U=O bond strengthening nih.gov | plos.orgnih.govacs.orgnih.govkemdikbud.go.id |
| Targeted Synthesis of Specific Structural Motifs | Uranyl pentamers; Uranyl clusters; Coordination polymers with specific topologies (e.g., 2D sheets, 3D frameworks); Monomeric/Polymeric units | Solvothermal synthesis of 3D frameworks rsc.org; Solvothermal synthesis of uranyl clusters acs.org; Hydrothermal synthesis of 2D uranyl complexes researchgate.net; Synthesis of monomeric and polymeric complexes iaea.org; Synthesis of complexes with specific coordination numbers (e.g., 8-fold) researchgate.netiaea.orgrsc.orgakjournals.comosti.govnih.govmdpi.comresearchgate.net | researchgate.netiaea.orgacs.orgrsc.orgrsc.orgrsc.orgresearchgate.netakjournals.comosti.govnih.govmdpi.comresearchgate.net |
Compound Name List
Dioxouranium(2+)
Uranyl Acetate
Uranyl Acetate Dihydrate
Uranyl Nitrate
Uranyl Chloride
Uranyl Triflate
Salen-type ligands
Bis(pyrazolyl) methane ligands
Nicotinic acid
2,2'-bipyridyl
4,4'-bipyridyl N,N'-dioxide
Schiff base ligands
Pyridine Dipyrrolide (PDP) ligands
1,2,4-Benzenetricarboxylic acid
1,1-Cyclobutanedicarboxylic acid
Camphoric acid
1,10-Phenanthroline derivative ligands
Long-chain aliphatic dicarboxylate ligands
Phosphonoacetate
Thiourea
Phosphinodiboranates
Piperazinium
1,4-diaminobutane
Oxalic acid
N-methyl-2-pyrrolidone (NMP)
N,N-dimethylformamide (DMF)
Acyclic hexadentate ligands
Pincer ligands
Advanced Spectroscopic and Characterization Methodologies in Dioxouranium 2+ Research
Vibrational Spectroscopy for Molecular Fingerprinting
Infrared (IR) Spectroscopy for Functional Group and Coordination Mode Analysis
IR spectroscopy has been instrumental in demonstrating the coordination of various functional groups to the uranyl ion. For instance, in complexes formed with lipopolysaccharides (LPS), IR analysis revealed mixed coordination involving both phosphoryl and carboxyl groups, indicating how the uranyl ion interacts with different functional moieties on the biomolecule researchgate.net. Similarly, the coordination of urea (B33335) to metal ions can be effectively studied using IR, where shifts in the carbonyl (C=O) and N-H stretching frequencies provide evidence for coordination through either the oxygen or nitrogen atoms of urea rjpbcs.com. The analysis of combination frequencies of nitrate (B79036) groups in the 1700–1800 cm⁻¹ region of the IR spectrum also serves as a valuable probe for distinguishing various coordination modes of the nitrate ligand and assessing the strength of the metal-nitrate interaction cdnsciencepub.com.
Table 1: Characteristic Infrared (IR) Stretching Frequencies for the Uranyl (UO₂²⁺) Moiety
| Vibrational Mode | Frequency Range (cm⁻¹) | Notes | Reference |
| O=U=O Asymmetric Stretch | 870 – 990 | Indicates the presence of the linear dioxouranium(VI) cation; position can vary with coordination environment. | cmu.ac.th |
| O=U=O Symmetric Stretch | ~818 – 859 | Observed in some mineral forms and aqueous solutions, often in conjunction with asymmetric stretch; sensitive to coordination environment. | researchgate.net |
Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS), for Vibrational Signatures and Structural Analysis
Raman spectroscopy, a technique complementary to IR, provides valuable information about molecular vibrations and is widely used for structural analysis. It relies on the inelastic scattering of light, where changes in molecular polarizability during vibration are detected. For Dioxouranium(2+) research, Raman spectroscopy is particularly useful for identifying the symmetric stretching vibration of the uranyl cation (ν₁), typically observed in the 750–900 cm⁻¹ range researchgate.netresearchgate.net. The exact position of this band is sensitive to the local coordination environment, allowing for the differentiation of various uranyl species and even uranium-bearing minerals researchgate.netresearchgate.net. For example, studies have identified distinct Raman bands for different uranyl complexes, such as aqueous UO₂(aq)²⁺ and UO₂Cl⁺, enabling speciation analysis in solution researchgate.net.
Surface-Enhanced Raman Scattering (SERS) offers a significant advantage by dramatically amplifying Raman signals, enabling the detection of analytes at very low concentrations, potentially down to single molecules nih.govnih.govmdpi.com. While specific SERS applications directly on simple Dioxouranium(2+) ions are less detailed in the provided snippets, the principle of SERS is established for vibrational analysis, including the study of low-frequency molecular vibrations nih.gov. The high sensitivity and signal enhancement offered by SERS could be beneficial for studying subtle vibrational changes in complex uranyl systems or when analyzing trace amounts of uranyl species.
Table 2: Characteristic Raman Symmetric Stretching Frequencies (ν₁) for the Uranyl (UO₂²⁺) Moiety
| Species/Context | Frequency (cm⁻¹) | Notes | Reference |
| Aqueous UO₂(aq)²⁺ | 871, 859 | Observed in aqueous solutions; indicative of the symmetric stretch, sensitive to solution pH and speciation. | researchgate.net |
| UO₂Cl⁺ | 848, 860 | Bands attributed to the uranyl chloride complex, observed in Raman spectra. | researchgate.net |
| Uranyl (UO₂)²⁺ units (minerals) | ~900, 818 | Observed in uranium-bearing minerals, reflecting the symmetric stretching of the uranyl cation within a mineral lattice. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Dynamics and Electronic Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for investigating the solution dynamics and electronic environments of molecules. For Dioxouranium(2+) complexes, NMR provides detailed insights into ligand exchange processes, speciation, and the electronic structure around the uranium center. Different nuclei within a molecule, or coordinated ligands, resonate at distinct frequencies depending on their local electronic environment, allowing for detailed structural and dynamic analysis solubilityofthings.comlibretexts.org.
Multi-Nuclear NMR (e.g., ¹H, ¹³C, ¹⁷O, ¹⁹F) for Ligand Exchange Kinetics and Solution Speciation
Multi-nuclear NMR, employing nuclei such as ¹H, ¹³C, ¹⁷O, and ¹⁹F, is indispensable for studying the complex solution chemistry of Dioxouranium(2+). These techniques are crucial for tracking ligand exchange kinetics and identifying different uranyl species present in solution. By observing changes in chemical shifts, line widths, and peak integrations over time or under varying conditions, researchers can elucidate the mechanisms and rates of ligand substitution reactions acs.orgrsc.orgkth.seresearchgate.netresearchgate.net.
Studies utilizing ¹⁷O NMR have been effective in characterizing the hydrolysis of dioxouranium(VI) and identifying various hydroxo species in aqueous solutions capes.gov.br. Furthermore, ¹⁹F, ¹³C, ¹⁷O, and ¹H NMR have been employed to investigate ligand exchange reactions in a wide array of uranyl complexes, including those with fluoride (B91410), oxalate (B1200264), and N-methylacetamide (nma) ligands acs.orgrsc.orgkth.seresearchgate.netresearchgate.net. These studies have allowed for the identification of isomers in pentagonal bipyramidal coordination geometries and the determination of kinetic parameters such as rate constants (kex), activation enthalpies (ΔH‡), and activation entropies (ΔS‡) rsc.orgresearchgate.net. For example, the ligand exchange rate of nma on the pentakis(N-methylacetamide)dioxouranium(VI) ion was found to be independent of free ligand concentration, suggesting a dissociative mechanism with determined kinetic data rsc.org. NMR is also vital for speciation studies, enabling the determination of equilibrium constants for various uranyl complexes formed in solution kth.seresearchgate.netosti.gov.
Table 3: Kinetic Parameters for Ligand Exchange in Dioxouranium(2+) Complexes (Example)
| Complex | Ligand Exchanged | Temperature (K) | kex (s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Reference |
| [UO₂(nma)₅]²⁺ | N-methylacetamide | 273 | 336 ± 16 | 54.4 ± 0.6 | 3.3 ± 2.3 | rsc.org |
Nuclear Quadrupole Resonance (NQR) for Probing Equatorial Electronic Structure
Nuclear Quadrupole Resonance (NQR) spectroscopy offers a unique approach to probe the electronic structure in the equatorial plane of the uranyl ion, complementing NMR studies researchgate.netpnnl.govresearchgate.net. NQR is sensitive to the electric field gradient (EFG) at the nucleus, which is directly influenced by the electronic distribution and the nature of ligand bonding. By measuring EFG tensors, NQR experiments can provide detailed information about the symmetry and electronic interactions in the equatorial coordination sphere of the uranyl ion, extending the understanding beyond the strongly covalent U-O bonds researchgate.netpnnl.govresearchgate.net.
Studies on crystalline uranyl halides, such as Cs₂UO₂Cl₄ and Cs₂UO₂Br₄, using Chlorine-35 NQR have revealed that the EFG tensor components are sensitive to the σ and π electron donation from the equatorial ligands researchgate.netpnnl.govresearchgate.net. These analyses help in understanding the electronic interactions between the uranium center and its surrounding ligands. For instance, in Cs₂UO₂Cl₄, the NQR spectra did not show a uranium-isotope-dependent shift, but the linewidth was affected by uranium enrichment, suggesting subtle electronic interactions researchgate.netpnnl.govresearchgate.net. NQR is also being explored for its potential in investigating covalency in actinide-ligand bonding osti.gov.
Electronic Absorption and Luminescence Spectroscopy
Electronic absorption and luminescence spectroscopy are powerful tools for investigating the electronic transitions within Dioxouranium(2+) complexes and their interactions with ligands. These techniques provide insights into the electronic energy levels, the nature of chemical bonding, and the formation of complexes in solution.
UV-Visible Absorption Spectroscopy for Electronic Transitions and Complex Formation
UV-Visible (UV-Vis) absorption spectroscopy is widely utilized to study the electronic transitions occurring in Dioxouranium(2+) complexes. The uranyl ion exhibits characteristic absorption bands in the UV-Vis region, which are sensitive to its electronic environment and the presence of coordinating ligands cmu.ac.ththaiscience.infounits.itacs.org. Complex formation often leads to shifts in these absorption maxima, typically towards longer wavelengths (red shifts), indicating changes in the electronic structure due to ligand binding thaiscience.infoijprajournal.com.
UV-Vis spectroscopy is also employed for quantitative analysis and to study the speciation of uranyl ions in aqueous solutions. By analyzing the absorption spectra, researchers can determine formation constants for various uranyl complexes and monitor the equilibrium between different species under varying conditions, such as changes in pH or the presence of specific anions like nitrate or carbonate acs.org. The characteristic absorption profile of UO₂²⁺ can serve as a fingerprint for identifying its presence and studying its interactions in complex chemical systems acs.org. The absence of absorption bands above 500 nm in some uranyl complexes is consistent with the d⁰ electronic configuration of the U(VI) oxidation state, reflecting its diamagnetic nature cmu.ac.th. Beyond speciation, UV-Vis spectroscopy can provide information about bonding, antibonding orbitals, and molecular interactions, contributing to a comprehensive understanding of the uranyl ion's chemistry units.it.
Table 4: Characteristic UV-Visible Absorption Features of Dioxouranium(2+) and its Complexes
| Absorption Band Type / Region | Wavelength Range (nm) | Notes | Reference |
| n-π* transitions | 330 – 395 | Observed in some uranyl complexes, contributing to the overall absorption spectrum. | thaiscience.info |
| Ligand-to-Metal Charge Transfer (LMCT) | Visible Region | Can overlap with characteristic uranyl bands, influencing the observed spectrum. | thaiscience.info |
| Typical Uranyl Bands | ~300 – 370 | Expected absorption range for the uranyl ion, sensitive to complex formation and electronic environment. | thaiscience.info |
| General Absorption | < 481.5 | Portions of the spectrum below this wavelength are often analyzed for speciation studies, with shifts and intensity changes indicating complex formation. | acs.org |
| General Absorption | > 650 | Portions of the spectrum above this wavelength are often baseline or scattered light, typically excluded from speciation analysis. | acs.org |
Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) for Speciation and Excited State Dynamics
Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) is a highly sensitive and selective technique employed to investigate the speciation and excited-state dynamics of uranyl ions in solution. This method relies on the luminescence of the uranyl ion, which is characteristic of its electronic transitions and vibrational modes. TRLFS allows researchers to differentiate between various uranyl species present in a sample by analyzing their distinct fluorescence lifetimes and emission spectra.
Research has demonstrated that TRLFS can resolve different uranyl hydroxo complexes, such as UO22+, UO2OH+, (UO2)2(OH)22+, and (UO2)3(OH)5+, by analyzing their unique fluorescence decay profiles and spectral shifts nih.govresearchgate.netresearchgate.netgeo-leo.dehzdr.de. The fluorescence lifetimes of uranyl in aqueous solutions typically range from 1.4 to 1.9 microseconds (μs) at 20 °C, but can be significantly reduced by quenching effects, for instance, to 0.6 μs in the presence of high tetramethylammonium (B1211777) (TMA+) concentrations rsc.orgrsc.org. Studies have also determined excited-state properties, including excitation energies (T00), uranyl symmetric mode vibrational frequencies (ωgs), and U-Oyl bond elongation (ΔR) epj-conferences.org. The temperature dependence of these lifetimes often follows the Arrhenius law, allowing for the determination of activation energies for the relaxation processes of different uranyl species researchgate.net.
Table 1: Key TRLFS Findings for Uranyl Ion
| Parameter | Value/Description | Reference(s) |
| Fluorescence Lifetime (typical) | 1.4–1.9 μs (in aqueous solution at 20 °C) | rsc.orgrsc.org |
| Fluorescence Lifetime (reduced) | ~0.6 μs (in 1.8 M TMA+ solution) | rsc.orgrsc.org |
| Identified Species | UO22+, UO2OH+, (UO2)2(OH)22+, (UO2)3(OH)5+, etc. | nih.govresearchgate.netresearchgate.net |
| Vibrational Frequencies | ωgs, ωes (symmetric stretching modes) | epj-conferences.org |
| Quenching Effects | Observed with ions like carbonate, chloride, and TMA+ | rsc.orgrsc.org |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the surfaces of materials. For Dioxouranium(2+), XPS is invaluable for determining the oxidation state of uranium, analyzing its surface chemistry, and understanding its electronic structure through binding energy measurements.
XPS analysis of uranyl compounds typically focuses on the U 4f core-level spectra. For uranyl nitrate hexahydrate, the U 4f7/2 and U 4f5/2 peaks are observed around 382.8 eV and 393.6 eV, respectively umich.edu. Studies investigating the interaction of uranyl ions with peptides have reported U 4f7/2 peaks at approximately 379.5 eV for modified peptides exposed to uranium researchgate.netmdpi.com. XPS data also reveal shifts in binding energies depending on the coordination environment and the presence of other cations or anions, allowing for the classification of uranyl minerals into groups based on their structure and composition researchgate.net. Furthermore, XPS can detect different uranium oxidation states, such as U(IV), U(V), and U(VI), on surfaces. For instance, exposure of UO2 to water plasma at ambient temperature results in a surface layer composed of hexavalent uranium, while UO3 films show weak surface reduction under similar conditions rsc.org. The presence of U(IV) on mineral surfaces can be identified by specific features in the U 4f spectra, including the shape of the U 4f7/2 peak and the appearance of U 5f peaks researchgate.net.
Table 2: Representative XPS Binding Energies for Uranium in Uranyl Compounds
| Compound/Context | U 4f7/2 Binding Energy (eV) | U Oxidation State | Reference(s) |
| Uranyl Nitrate Hexahydrate | ~382.8 | U(VI) | umich.edu |
| Uranyl ion on (lysine)6 peptide | ~379.5 | U(VI) | researchgate.netmdpi.com |
| Uranyl-hydroxy-hydrate minerals (general trend) | Varies | U(VI) | researchgate.net |
| UO2 surface after water plasma exposure | ~380.4 (initial U2O5) / higher for UO2 oxidation | U(VI) | rsc.org |
Thermal Analysis Techniques for Decomposition Pathways and Stability Studies
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for understanding the thermal stability and decomposition pathways of Dioxouranium(2+) compounds. These methods monitor changes in mass and heat flow as a function of temperature, providing critical data on phase transitions, dehydration, and decomposition reactions.
Studies on uranyl superoxide (B77818) (KUPS-1) using TGA and DSC revealed a stepwise decomposition. The first step, involving the loss of hydrogen peroxide and water molecules, occurs between 44.61 °C and 109.74 °C, with an associated exothermic reaction around 90 °C (-148.78 ± 4.27 kJ/mol). A second decomposition step, involving molecular oxygen loss, takes place from 220.62 °C to 278.15 °C, accompanied by another exothermic reaction at 240 °C (-29.04 ± 1.55 kJ/mol) nih.gov. Uranyl peroxide is reported to be stable in distilled water even at elevated temperatures but begins to dissolve above 40 °C in acidic solutions, with increased dissolution at lower pH and higher temperatures tandfonline.com.
The thermal decomposition of uranyl phosphates and arsenates varies significantly. Uranyl phosphates can reduce reversibly at temperatures between 1100 °C and 1600 °C, while uranyl arsenates decompose by releasing arsenic oxide vapor iaea.org. Meta-ankoleite (KUO2PO4·3H2O) undergoes double dehydration at 56.90 °C and 125.85 °C and remains stable up to at least 1150 °C jnfcwt.or.kr. The decomposition of ammonium (B1175870) uranyl nitrate typically leads to amorphous UO3, which can then crystallize into various UO3 phases or further decompose to U3O8 or UO2 depending on the atmosphere researchgate.net. U3O8 itself is generally stable in air up to 850 °C researchgate.net.
Reactivity and Reaction Mechanisms of Dioxouranium 2+ Complexes
Hydrolysis Mechanisms and Kinetic Pathways
The hydrolysis of the dioxouranium(2+) ion, often referred to as the uranyl ion, is a critical process in uranium chemistry, influencing its speciation and mobility in aqueous environments. academie-sciences.fr The mechanism of hydrolysis has been traditionally studied by titrating a uranyl salt solution with an alkali and analyzing the resulting titration curves to determine the stoichiometry and stability constants of the formed hydroxo complexes. academie-sciences.fr
Kinetic studies of the oxygen exchange between the uranyl ion and water molecules have provided further insight into the hydrolysis mechanism. academie-sciences.fr This exchange is catalyzed by hydrolyzed uranyl species. academie-sciences.fr Evidence from these kinetic studies suggests that the hydrolysis of uranyl in acidic aqueous solutions (pH 1–3) at uranium concentrations between 10⁻⁴ and 0.03 M leads to the formation of a dimeric hydroxo complex, (UO₂)₂(OH)₂²⁺. academie-sciences.fr
The proposed scheme for uranyl hydrolysis involves the formation of several hydrolyzed species, including (UO₂)₂(OH)₂²⁺ and (UO₂)₂(OH)₃⁺. academie-sciences.fr At pH values around 9.5 in CO₂-depleted systems, the dominant uranyl species are UO₂(OH)₃⁻ (66%), (UO₂)₃(OH)₇⁻ (31%), and UO₂(OH)₂⁰ (3%). nih.gov The hydrolysis of gaseous uranium hexafluoride (UF₆) has also been investigated, revealing a reaction that is half-order with respect to UF₆ and second-order with respect to water. nih.gov The proposed mechanism involves the formation of a [UF₆·2H₂O] adduct through two separate reactions. nih.gov
Theoretical investigations into the hydrolysis of UF₆ suggest a mechanism involving intermolecular hydrogen transfer within van der Waals complexes, leading to the formation of UF₅OH and UOF₄. osti.gov A dihydroxide intermediate, UF₄(OH)₂, is also predicted to form under both kinetic and thermodynamic control. osti.gov
Ligand Substitution and Exchange Reaction Mechanisms
Water Exchange Processes in Aqua Complexes
Atomistic simulations, combining metadynamics and transition path sampling, have also pointed towards an associative interchange (Ia) mechanism for water exchange. acs.org These simulations have helped to characterize the nature and structure of the transition states involved in the exchange process. acs.org
The kinetic parameters for the water exchange in [UO₂(H₂O)₅]²⁺ have been determined experimentally using ¹⁷O NMR. diva-portal.org
Table 1: Kinetic Parameters for Water Exchange in [UO₂(H₂O)₅]²⁺ at 25°C
| Parameter | Value |
|---|---|
| kex | (1.30 ± 0.05) x 10⁶ s⁻¹ diva-portal.org |
| ΔH‡ | 26.1 ± 1.4 kJ/mol diva-portal.org |
| ΔS‡ | -40 ± 5 J/(K mol) diva-portal.org |
The rate of water exchange is significantly slower in mixed-ligand complexes, such as [UO₂(oxalate)F(H₂O)₂]⁻, where the rate constant (kex) is 1.6 x 10⁴ s⁻¹. diva-portal.org This decrease in rate is attributed to hydrogen bonding between the coordinated water and fluoride (B91410) ligands. diva-portal.org
Ligand Exchange in Halide and Other Anion-Coordinated Complexes (e.g., Fluoride, Sulfate (B86663), Carboxylate)
Ligand exchange reactions in dioxouranium(2+) complexes involving various anions have been extensively studied. The mechanisms of these reactions are influenced by the nature of the exchanging ligand and the other ligands present in the coordination sphere.
Fluoride exchange between two uranyl complexes, likely proceeding through a fluoride-bridged intermediate. acs.org
Fluoride exchange between a uranyl complex and F⁻/HF. acs.org
Most of these fluoride exchange reactions exhibit rate constants of approximately 5 x 10⁴ M⁻¹s⁻¹ at -5 °C and appear to follow an Eigen-Wilkins mechanism, where the rate-determining step is the ligand-promoted dissociation of a coordinated water molecule. acs.orghzdr.de However, exchanges involving UO₂F₄²⁻ and UO₂F₅³⁻ are significantly faster, suggesting different mechanisms. acs.org The activation entropies for most fluoride exchange reactions in UO₂LF₃ complexes are close to 10 J K⁻¹ mol⁻¹, indicating dissociative (D) or dissociative interchange (ID) mechanisms. diva-portal.orgacs.org
Sulfate Exchange: The kinetics of the binary uranyl sulfate system are characterized by four main exchange reactions. capes.gov.br The rate constants for these reactions suggest that the exchange is not a simple Eigen-Wilkins type. capes.gov.br The mechanism involves a rapid initial bonding of a chelating sulfate to form the neutral UO₂SO₄ complex, followed by the coordination of a second sulfate. hzdr.de The similarity of the rate constants to those of the uranyl-fluoride system supports an Eigen-Wilkins mechanism where the rate of complex formation is not strongly dependent on the incoming ligand. hzdr.de
Carboxylate Exchange: In ternary complexes of the type UO₂LF₃, where L is a bidentate carboxylate ligand like picolinate (B1231196) or oxalate (B1200264), the exchange of L occurs in two steps. diva-portal.orgacs.org The first step is the opening and closing of the chelate ring, leading to ligand rotation. diva-portal.orgacs.org The second step involves the breaking of the bond at the carboxylate end and subsequent exchange. diva-portal.orgacs.org The exchange of fluoride and oxalate in UO₂(oxalate)₂F³⁻ occurs through separate pathways. diva-portal.orgacs.org
Influence of Solvent Media and High-Pressure Environments (e.g., Supercritical CO₂) on Reaction Kinetics
The solvent medium can significantly influence the reaction kinetics of dioxouranium(2+) complexes. In supercritical carbon dioxide (scCO₂), the photochemistry of the uranyl(VI)-tributylphosphate (TBP) complex has been studied. researchgate.net The deactivation rate constants of the excited complex decrease as the pressure of the scCO₂ increases. researchgate.net This pressure effect is thought to be primarily due to the local enhancement of quencher molecule concentrations around the solute. researchgate.net UV irradiation experiments have demonstrated the photochemical reduction of the uranyl(VI)-TBP complex by ethanol (B145695) in scCO₂. researchgate.net
The complexation of uranyl nitrate (B79036) with TBP in scCO₂ is different from that in liquid-liquid extraction systems, especially in water-deficient environments. rsc.org In the absence of water, poly-core uranyl species can form. rsc.org However, in the presence of water, a 1:1 uranyl-TBP complex quickly coordinates with a water molecule, preventing the formation of these poly-core species. rsc.org Supercritical CO₂ has also been explored for the leaching of uranium from ores, where it facilitates the oxidation of U(IV) to U(VI) and the formation of highly soluble uranyl carbonate complexes. scientific.net
Redox Chemistry of the Uranyl Moiety
Theoretical Investigations of U(VI)/U(V) and U(V)/U(IV) Redox Potentials
The redox chemistry of the uranyl ion is fundamental to understanding its behavior in various chemical and environmental systems. chemrxiv.org The reduction of U(VI) to U(V) and subsequently to U(IV) is a key process in the nuclear fuel cycle and in the environmental mobility of uranium. chemrxiv.orgacs.org
Theoretical investigations, often employing density functional theory (DFT), have been crucial in elucidating the redox potentials of these couples. mdpi.com These computational studies complement experimental electrochemical measurements. iaea.orgtandfonline.com
One approach combines DFT with a generalized Anderson impurity model to account for the strong correlations between the 5f electrons in actinides. aip.org This method has been used to model the redox couples An(VI)/An(V), An(V)/An(IV), and An(IV)/An(III) for U, Np, and Pu. aip.org For the U(VI)/U(V) couple, calculated redox potentials, including spin-orbit interactions, have been reported as -0.44 V. aip.org
The redox potentials are highly dependent on the coordination environment of the uranyl ion. For example, in a series of [AnVIO₂(saldien)] complexes (An = U, Np, Pu), the redox potential of the [UV/VIO₂(saldien)]⁻/⁰ couple was found to be -1.667 V vs Fc⁰/⁺, which is significantly more negative than those for the Np and Pu analogues. nih.gov This trend was successfully reproduced by DFT calculations and is explained by differences in the electronic configuration of the +VI oxidation state. nih.gov
The presence of other metal ions can also influence the redox potential. The reduction potential of the U(VI)/U(V) couple in certain complexes shifts to more positive values upon the addition of Li⁺, Na⁺, K⁺, and Ag⁺ ions, a phenomenon correlated with the Lewis acidity of the added metal ion. researchgate.net
Table 2: Selected Calculated and Experimental Redox Potentials for Uranyl Complexes
| Redox Couple | Complex/Solvent | Method | Potential (V) | Reference |
|---|---|---|---|---|
| U(VI)/U(V) | Aqueous | DFT with Anderson impurity model | -0.44 | aip.org |
| U(VI)/U(V) | [UO₂(dmso)₅]²⁺ in DMSO | Cyclic Voltammetry | -0.970 (vs. Fc/Fc⁺) | tandfonline.com |
| U(IV)/U(III) | [U(dmso)₉]⁴⁺ in DMSO | Cyclic Voltammetry | -0.901 (vs. Fc/Fc⁺) | tandfonline.com |
Photochemical Redox Pathways and Uranium(V) Species Formation
The photochemical reactivity of the dioxouranium(2+) ion, often referred to as the uranyl ion (UO₂²⁺), is characterized by its ability to undergo reduction upon photoexcitation. This process typically involves the one-electron reduction of the uranium(VI) center to a transient uranium(V) species (UO₂⁺). The initiation of these redox pathways hinges on the absorption of light by the UO₂²⁺ ion, which promotes it to an excited state (*UO₂²⁺). This excited species is a potent oxidizing agent and can interact with various organic and inorganic substrates.
The mechanism of reduction can proceed through several pathways. A common pathway involves an electron transfer from a suitable donor molecule to the excited uranyl ion. asianpubs.orgscispace.com Studies involving the photopolymerization of acrylamide (B121943) initiated by uranyl ions suggest that the process begins with a bimolecular interaction between the excited uranyl ion and the monomer, leading to the formation of a uranium(V)-radical pair. scispace.com Similarly, the photochemical oxidation of 2-imidazolidinethione by uranyl acetate (B1210297) is proposed to occur via an excited-state charge transfer complex, or exciplex, which results in the formation of an intermediate uranium(V) species. asianpubs.org
The stability and subsequent fate of the photochemically generated uranium(V) are highly dependent on the reaction medium. In many aqueous systems, particularly in acidic solutions, the U(V) species is short-lived. asianpubs.orgresearchgate.net It typically undergoes disproportionation, a reaction where two U(V) ions react to form one U(VI) and one U(IV) ion (2U(V) → U(VI) + U(IV)). asianpubs.orgresearchgate.netberkeley.edu This disproportionation has been observed in the photoreduction of uranyl by alcohols, where the quenching of the excited uranyl ion leads to a U(V)O₂⁺ intermediate that subsequently forms U(IV). researchgate.net
However, the reduction pathway is not always dominated by electron transfer. In some systems, such as the photoreduction of uranyl ions with triphenylphosphine (B44618), the reaction proceeds primarily through oxygen atom transfer from the excited uranyl ion to the substrate, forming triphenylphosphine oxide (TPPO) without the formation of a detectable uranium(V) intermediate. niscpr.res.in
The presence of photocatalysts like titanium dioxide (TiO₂) can significantly mediate the photoreduction of uranyl ions. In such heterogeneous systems, organic ligands such as acetate, oxalate, and EDTA act as electron donors. ajsonline.org X-ray photoelectron spectroscopy (XPS) analysis has provided direct evidence for the formation of both U(V) and U(IV) on the TiO₂ surface. The relative abundance of these reduced species can be influenced by the specific organic ligand present; for instance, photoreduction with acetate tends to favor the formation of U(IV), whereas with EDTA, U(V) is the dominant reduced species. ajsonline.org
Recent studies on photocatalytic uranium extraction using covalent organic frameworks (COFs) have further elucidated these pathways. Under simulated sunlight, uranyl(VI) is reduced by the photoexcited COF to form uranyl(V). This intermediate is identified by a characteristic satellite peak in XPS spectra. berkeley.edu The uranyl(V) then disproportionates to form insoluble uranium(VI) and uranium(IV) products. berkeley.edu
Table 1: Summary of Photochemical Studies on Dioxouranium(2+) Reduction
| Reactant/System | Proposed Mechanism | Intermediate Species | Final Products | Source(s) |
| Uranyl acetate & 2-imidazolidinethione | Exciplex formation, electron transfer | Uranium(V) | Uranium(IV), Uranium(VI), 2-imidazolidone | asianpubs.org |
| Uranyl ion & acrylamide | Electron/charge transfer | Uranium(V)-radical pair | Polymer, U(VI) (reoxidized) | scispace.com |
| Uranyl(VI) & N₃-COF₆₀ (photocatalyst) | Photocatalytic reduction | Uranium(V) | UO₂, Na₂O(UO₃·H₂O)x | berkeley.edu |
| Uranyl ion & triphenylphosphine | Oxygen atom transfer | None detected | Uranium(IV), TPPO | niscpr.res.in |
| Uranyl ion & organic ligands (acetate, EDTA) on TiO₂ | Photocatalytic reduction | Uranium(V) | Uranium(IV), Uranium(V) | ajsonline.org |
| Uranyl ion & alcohols (ethanol) | Chemical quenching | U(V)O₂⁺ | Uranium(IV) | researchgate.net |
Mechanisms of Polymerization and Oligomerization in Uranyl Systems
Dioxouranium(2+) cations in aqueous solutions can undergo polymerization and oligomerization to form a variety of polynuclear species. The primary factor governing this behavior is the solution's pH. mdpi.comresearching.cn In acidic conditions (pH < 4), the simple monomeric aquo ion, [UO₂(H₂O)₅]²⁺, is the predominant species. However, as the pH increases, the uranyl ion undergoes hydrolysis, a process where coordinated water molecules are deprotonated to form hydroxo (-OH) and oxo (-O-) bridges between uranium centers. mdpi.comresearching.cn
The fundamental mechanisms driving this process are olation and oxolation.
Olation: This process involves the formation of a bridging hydroxide (B78521) ligand between two metal centers.
Oxolation: This involves the formation of a bridging oxide ligand, often following the deprotonation of a bridging hydroxide or the condensation of two hydroxide groups.
These processes lead to the formation of simple oligomers first, such as the dimer [(UO₂)₂(μ-OH)₂]²⁺ and the trimer [(UO₂)₃(μ-OH)₅]⁺. mdpi.com The extent of oligomerization is dependent on both pH and the concentration of uranyl. mdpi.com At higher pH values, larger and more complex polynuclear assemblies and eventually solid-phase uranium oxides or hydroxides can precipitate from the solution. researching.cn
The presence of certain organic ligands can mediate this process, leading to the formation of specific, stable polynuclear uranyl compounds. researching.cn For example, in uranyl-oxalate systems, organic linkers can stabilize octa-nuclear uranyl motifs (U₈), preventing the formation of smaller, more common units (with nuclearities of four or less). researching.cn The formation of these higher nuclearity structures is a balance between the pH-induced hydrolysis and the structural stabilization provided by the coordinating ligands. researching.cn
Beyond hydrolysis-driven polymerization, dioxouranium(2+) complexes can act as catalysts for the ring-opening polymerization (ROP) of cyclic esters (lactones) and ethers (epoxides). acs.orgacs.orgrsc.org This reactivity represents a different mechanism of polymerization where the uranyl complex actively initiates and propagates the growth of a polymer chain.
For the ROP of lactones like ε-caprolactone, uranyl aryloxide compounds have been shown to be active catalysts. acs.org Computational and spectroscopic studies suggest that the mechanism is intermolecular, where the monomer coordinates to one uranyl center and a second metal center delivers the nucleophile (the aryloxide group) to open the ring. This is a departure from the more common intramolecular coordination-insertion mechanism seen with other metal catalysts. acs.org
Similarly, uranyl complexes such as [UO₂Cl₂(THF)₃] and [UO₂(OAr)₂(THF)₂] can catalyze the ROP of epoxides like propylene (B89431) oxide. acs.orgrsc.org Detailed computational studies of the reaction with uranyl chloride indicate that both the initiation and propagation steps favor an intermolecular pathway. acs.org This mechanism involves the attack of a nucleophile (chloride) from one uranyl complex onto an epoxide monomer coordinated to a second uranyl complex. This bimetallic mechanism is driven by the orbital constraints that disfavor an intramolecular attack. acs.org
Table 2: Mechanisms of Uranyl Polymerization and Oligomerization
| System | Driving Factor / Catalyst | Mechanism | Resulting Structures | Source(s) |
| Aqueous Uranyl Solution | pH > 4 | Hydrolysis (Olation/Oxolation) | Dimers, trimers, and larger oligomers (e.g., [(UO₂)₂(μ-OH)₂]²⁺) | mdpi.comresearching.cn |
| Uranyl-Oxalate System | High pH & Organic Ligands | pH-induced hydrolysis and ligand stabilization | Octa-nuclear uranyl motifs (U₈) | researching.cn |
| ε-caprolactone | [UO₂(OAr)₂(THF)₂] | Intermolecular Ring-Opening Polymerization | Poly(ε-caprolactone) | acs.org |
| Propylene Oxide | [UO₂Cl₂(THF)₃] | Intermolecular/Bimetallic Ring-Opening Polymerization | Poly(propylene oxide) | acs.orgrsc.org |
Theoretical and Computational Advancements in Dioxouranium 2+ Chemistry
Molecular Dynamics Simulations for Solvation Shell Structure and Dynamics
Molecular dynamics (MD) simulations have proven to be a powerful tool for elucidating the intricate details of the solvation shell surrounding the dioxouranium(2+) ion in aqueous solutions. These simulations provide a dynamic picture of the ion-solvent interactions that govern the ion's behavior in various chemical environments.
First principles molecular dynamics simulations have been employed to investigate the hydration shells of UO₂²⁺ at temperatures around 300 K. nih.gov These simulations, performed with varying numbers of solvating water molecules, have yielded results that are in good agreement with experimental X-ray data. nih.gov The average U=O bond length in the solvated ion is calculated to be approximately 1.77 Å. nih.gov
The first hydration shell is characterized by five water molecules that are trigonally coordinated and equatorially oriented around the O-U-O axis of the linear uranyl unit. nih.govidc-online.com The hydrogen atoms of these water molecules are oriented away from the uranium atom. idc-online.com The average distance between the uranium atom and the oxygen atoms of these five water molecules is approximately 2.44 Å to 2.46 Å. nih.govidc-online.com
The second hydration shell is more complex and can be divided into distinct equatorial and apical regions. nih.govidc-online.com The equatorial region of the second shell contains ten water molecules that are hydrogen-bonded to the five water molecules of the first shell. nih.govidc-online.com In contrast, the apical regions, located above and below the uranyl ion, are significantly less structured. nih.govidc-online.com Water molecules in these apical regions can sporadically form hydrogen bonds with the oxygen atoms of the dioxouranium(2+) ion, with their protons pointing towards the cation. nih.govidc-online.com The number of water molecules in the apical region fluctuates, with an average of five to six waters being present. nih.govidc-online.com
The dynamics of the solvation shells are also a key aspect revealed by MD simulations. Water exchange between the first and second hydration shells occurs on a picosecond timescale through dissociative mechanisms. nih.govidc-online.com Beyond these inner shells, the structure of water gradually returns to the typical tetrahedral arrangement found in bulk water. nih.govidc-online.com The presence of counterions in the solution can also influence the properties of the hydration shells, affecting not only the directly coordinated water molecules but also those in the second coordination shell. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Average U=O Bond Length | 1.77 Å | nih.gov |
| First Solvation Shell Coordination Number | 5 | idc-online.com |
| Average U-Owater (First Shell) Distance | 2.44 - 2.46 Å | nih.govidc-online.com |
| Second Solvation Shell (Equatorial) Coordination Number | 10 | nih.govidc-online.com |
| Average U-Owater (Second Shell) Radial Distribution Peak | 4.59 Å | nih.gov |
| Average Number of Apical Waters | 5 - 6 | nih.govidc-online.com |
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a powerful computational strategy for studying complex chemical systems like solvated dioxouranium(2+). This approach combines the accuracy of quantum mechanics (QM) for a chemically active region with the efficiency of molecular mechanics (MM) for the surrounding environment. osti.govrsc.org The QM/MM methodology was first introduced in 1976 and has since become an indispensable tool in computational chemistry, particularly for studying chemical reactions in solution and in biological systems. osti.govmdpi.com
In a typical QM/MM simulation of dioxouranium(2+) in solution, the uranyl ion and its first solvation shell are treated with a QM method, such as density functional theory (DFT). This allows for an accurate description of the electronic structure, bonding, and charge distribution within this critical region. nih.gov The remainder of the solvent molecules are described using a classical MM force field, which significantly reduces the computational cost while still accounting for the bulk solvent effects. arxiv.org
The interaction between the QM and MM regions is a crucial aspect of the QM/MM formalism. mdpi.com Different embedding schemes, such as mechanical and electronic embedding, can be employed. osti.gov In electronic embedding, the electrostatic interactions between the QM and MM regions are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the electrostatic field of the MM environment. rsc.org
A significant challenge in QM/MM simulations is the treatment of covalent bonds that cross the boundary between the QM and MM regions. osti.gov Various techniques, such as the link atom scheme, have been developed to address this issue. osti.gov
QM/MM simulations can be used to investigate a wide range of properties and processes involving dioxouranium(2+), including:
Reaction mechanisms: Studying ligand exchange reactions, hydrolysis, and redox processes. mdpi.com
Spectroscopic properties: Calculating spectroscopic parameters that are sensitive to the local environment. rsc.org
Thermodynamics of complexation: Determining the free energies of binding of various ligands to the uranyl ion. nih.gov
The combination of QM/MM with molecular dynamics simulations (QM/MM MD) allows for the study of the time evolution of the system, providing insights into the dynamics of chemical processes. nih.gov
Development and Validation of Relativistic Pseudopotentials and Basis Sets
Accurate theoretical descriptions of systems containing heavy elements like uranium necessitate the inclusion of relativistic effects. github.io These effects, which arise from the high velocity of the core electrons, significantly influence the electronic structure and chemical properties of the element. arxiv.org The development and validation of relativistic pseudopotentials and basis sets are therefore crucial for reliable computational studies of dioxouranium(2+) chemistry.
Pseudopotentials, also known as effective core potentials (ECPs), simplify calculations by replacing the chemically inert core electrons with an effective potential. colab.ws This not only reduces the number of electrons that need to be treated explicitly but also allows for the implicit inclusion of relativistic effects that are parameterized from atomic calculations. arxiv.orgcolab.ws For uranium, both small-core and large-core pseudopotentials have been developed. chemrxiv.org Small-core pseudopotentials treat more of the outer electrons explicitly, generally leading to higher accuracy, while large-core pseudopotentials offer greater computational efficiency. chemrxiv.org
The accuracy of a pseudopotential is highly dependent on its parameterization. Energy-consistent pseudopotentials, for instance, are adjusted to reproduce atomic valence energy spectra with high fidelity. arxiv.org A new small-core pseudopotential for uranium has been generated by fitting to state-averaged multiconfiguration Dirac-Hartree-Fock reference data, achieving mean absolute errors of 0.002 eV for electronic configurations and 0.024 eV for individual J levels.
The choice of the accompanying valence basis set is equally important. These basis sets must be flexible enough to accurately describe the behavior of the valence electrons in various chemical environments. Basis sets are often optimized in conjunction with a specific pseudopotential. chemrxiv.org
The validation of new pseudopotentials and basis sets is a critical step. This is typically done by comparing the results of calculations on small molecules with those from all-electron relativistic calculations or with experimental data. chemrxiv.org For example, the performance of a new uranium pseudopotential was successfully tested on the uranium monohydride (UH) molecule, showing good agreement with all-electron calculations. The transferability of pseudopotentials is also a key consideration, as their accuracy can depend on the oxidation state of the actinide element. chemrxiv.org
Application of Machine Learning in Predictive Modeling of Uranyl Chemistry
Machine learning (ML) is an emerging and powerful tool in computational chemistry that is finding increasing application in the study of uranium and its compounds, including those containing the dioxouranium(2+) moiety. arxiv.org ML models can be trained on large datasets from experiments or high-fidelity simulations to predict material properties and chemical behavior with high speed and accuracy, often overcoming the limitations of traditional computational methods. arxiv.org
One area where ML is being applied is in the development of interatomic potentials for molecular dynamics simulations. ML-based potentials, such as neural network potentials, can be trained on DFT data to reproduce the potential energy surface with high accuracy but at a fraction of the computational cost of ab initio MD. This allows for simulations of larger systems and over longer timescales, enabling the study of complex processes in uranium chemistry.
ML is also being used to predict various properties of uranium-containing materials. For instance, a random forest classifier has been developed to predict the magnetic ground states of uranium compounds based solely on their crystal structure, offering a rapid screening tool that avoids computationally expensive DFT calculations. arxiv.org In another application, ML models have been used to establish a corrosion weight gain prediction model for uranium and its alloys by learning from existing corrosion data.
In the context of environmental chemistry, ML is being employed to create surrogate models for complex geochemical processes. For example, random forest and deep neural network models have been developed to reproduce the predictions of surface complexation models for uranium sorption onto mineral surfaces. nih.gov These ML surrogates can be integrated into larger-scale contaminant transport models, providing accurate predictions without the computational bottlenecks and convergence issues associated with the original models. nih.gov
Furthermore, chemometrics, a form of machine learning, is being used to analyze complex spectroscopic data from molten salt systems containing uranium. This allows for the extraction of the "fingerprint" of individual chemical species, like uranium, from overlapping spectra, enabling real-time monitoring of the chemical composition in environments such as molten salt reactors.
The continued development of ML methods and the growth of high-quality datasets are expected to further enhance the predictive modeling capabilities for the chemistry of dioxouranium(2+) and other actinide species.
Dioxouranium 2+ Analogues and Isoelectronic Species
Synthesis and Characterization of Non-Oxo Uranium(VI) Trans-Linear Species
Significant progress has been made in the synthesis and characterization of uranium(VI) complexes featuring non-oxo, trans-linear ligands, offering a rich platform for comparative studies with the uranyl ion.
Uranium(VI) Bis(imido) Complexes
Uranium(VI) bis(imido) complexes, characterized by the [RN=U=NR]²⁺ core, have been synthesized through various routes, often involving the oxidation of uranium(III) or uranium(IV) precursors with amines or anilines in the presence of an oxidant like iodine. mdpi.comacs.org These complexes frequently adopt a linear trans arrangement of the imido ligands, mirroring the geometry of the uranyl ion. For instance, complexes of the type [U(NR)₂I₂(thf)n] exhibit U=N bond lengths typically ranging from 1.840 to 1.89(1) Å, reflecting a strong multiple bond character. mdpi.com Other examples, such as (C₅Me₅)₂U(=N-Ar)(X), have also been synthesized and characterized, with U=N bond lengths around 1.97(1) Å for X=Cl. nih.govacs.org In contrast, cis-bis(imido) isomers, when formed, display longer U-N bonds, typically between 1.926 and 1.975(3) Å. mdpi.com The synthesis of tris(imido) complexes has also been achieved, where equatorial U=N bonds are observed to be longer than axial ones, a phenomenon attributed to the Inverse Trans-Influence (ITI). rsc.org
Uranium(VI) Chalcogenido Complexes
The synthesis of uranium(VI) chalcogenido complexes, where oxygen in the uranyl ion is replaced by heavier chalcogenides (S, Se, Te), has been a key area of research for understanding covalency and 5f-orbital participation. Complexes such as [U(NtBu)₂(EAr)₂(OPPh₃)₂] (where EAr = SPh, SePh, TePh) and [Cp*₂Co][U(O)(E)(NR₂)₃] (E = S, Se) have been prepared and characterized. acs.orgacs.org While terminal chalcogenido ligands can form [E=U=E]²⁺ moieties, bridging chalcogenides are also common in uranium chemistry due to the hard nature of the uranium ion and the soft donor atoms of chalcogenides. rsc.orgfau.de Representative U-S bond lengths in terminal or bridging environments can range from approximately 2.3 to 2.5 Å, while U-Se bond lengths in bridging species have been reported around 2.913(1) Å and 3.178(1) Å. mdpi.comrsc.org
Uranium(VI) Nitride Complexes
The synthesis of uranium(VI) nitride complexes, including terminal nitrides with U≡N triple bonds and bridged nitride species, represents significant achievements in actinide chemistry. Terminal uranium(VI)-nitride triple bonds have been successfully isolated, with U≡N bond lengths showing covalent contributions comparable to those found in Group 6 transition metal nitrides. researchgate.netnih.gov Examples include complexes like [U(N)(Tren TIPS)], which features a terminal U≡N bond. researchgate.net Bridged nitride complexes, such as dinuclear species like [{U(OSi(OtBu)₃)₃}₂(μ-N)₂] or [{U(OSi(OtBu)₃)₃}₂(μ-N)₂(μ-thf)], have also been synthesized, often exhibiting asymmetric U-N bond distances due to the bridging coordination. rsc.orgepfl.ch
Table 1: Representative Synthesis and Characterization Data for Non-Oxo Uranium(VI) Trans-Linear Species
| Compound Type / Core Structure | Representative Species / General Formula | Representative U-Ligand Bond Length (Å) | Key Structural Feature | Notes |
| Bis(imido) / [RN=U=NR]²⁺ | [U(NR)₂I₂(thf)n] | U=N: 1.840-1.89(1) | Linear RN=U=NR core | Trans configuration mdpi.com |
| (C₅Me₅)₂U(=N-Ar)(X) | U=N: 1.97(1) (for X=Cl) | Linear RN=U=NR core | nih.govacs.org | |
| Tris(imido) / [RN=U=NR]²⁺ | e.g., MesPDIMeU(NMes)₃ | U=N (axial): 1.987-1.988(3) | Elongated equatorial U=N due to ITI | rsc.org |
| U=N (equatorial): 2.033(3) | ||||
| Chalcogenido / [E=U=E]²⁺ | [U(NtBu)₂(SPh)₂(OPPh₃)₂] | U-S: ~2.3-2.5 (estimated from related) | Terminal or bridging | acs.orgacs.org |
| [Cp*₂Co][U(O)(S)(NR₂)₃] | U-S: ~2.5-2.7 (estimated from related) | Terminal | acs.org | |
| Nitride / [N≡U≡N]²⁺ | [U(N)(Tren TIPS)] | U≡N: ~1.7-1.8 (estimated from related) | Terminal triple bond | researchgate.netnih.gov |
| [{U(OSi(OtBu)₃)₃}₂(μ-N)₂] | U-N: Asymmetric, e.g., ~2.0-2.2 | Bridged | rsc.orgepfl.ch |
Note: Bond lengths are representative and can vary based on specific ligands and experimental conditions.
Comparative Electronic Structure and Bonding Analysis with the Uranyl Ion
The electronic structure and bonding in non-oxo uranium(VI) analogues offer a valuable contrast and comparison to the well-established uranyl ion (UO₂²⁺).
The uranyl ion is characterized by a linear OUO arrangement with strong, covalent U-O multiple bonds, formally considered triple bonds (one σ and two π interactions). These bonds involve significant contributions from uranium's 5f, 6d, and 6p orbitals, coupled with oxygen's 2p orbitals, resulting in high thermodynamic and kinetic stability. mdpi.comacs.orgresearchgate.net
In contrast, uranium(VI) bis(imido) complexes, featuring the [RN=U=NR]²⁺ core, exhibit U-N multiple bonds that are generally more covalent than the U-O bonds in uranyl. These U-N bonds also possess triple bond character, arising from the overlap of uranium's 5f and 6d orbitals with nitrogen's 2p orbitals. mdpi.comacs.org The 5f orbital participation in U-N bonding is substantial, similar to that observed in uranyl. mdpi.comresearchgate.net A key feature in some imido complexes, particularly tris(imido) species, is the Inverse Trans-Influence (ITI), where strongly donating ligands occupy trans positions, leading to elongated equatorial U-N bonds compared to axial ones. mdpi.comrsc.orgresearchgate.net
Uranium(VI) chalcogenido complexes, such as [E=U=E]²⁺ (E = S, Se, Te), also serve to highlight the nature of uranium-ligand bonding. Computational analyses reveal that covalent interactions in the U-E bond tend to increase as the atomic size of the chalcogen donor increases down Group 16. acs.org These complexes are instrumental in elucidating the extent of covalency and 5f-orbital involvement in uranium-ligand bonds. researchgate.net
Uranium(VI) nitride complexes, featuring U≡N triple bonds, display covalent contributions to the U-N bonding that are comparable to those observed in Group 6 transition metal nitrides. researchgate.netnih.gov Electronic structure calculations on related uranium-nitride-oxide systems indicate significant electron transfer from uranium's 7s/5f orbitals to the ligand's 2π* orbitals, influencing reactivity. acs.org The bonding in uranium nitrides can be delocalized across bridged systems or exhibit asymmetric characteristics, depending on the specific complex. rsc.orgepfl.ch
Table 2: Comparative Electronic Structure and Bonding Analysis
| Species / Core Structure | U-Ligand Bond Order (approx.) | Major Orbital Contributions | Covalency (Relative) | Key Bonding Phenomenon | Notes |
| Uranyl (UO₂²⁺) | ~3 (U-O) | U 5f, 6d, 6p; O 2p | Moderate | Strong U-O multiple bonds | Linear OUO mdpi.comacs.orgresearchgate.net |
| Bis(imido) ([RN=U=NR]²⁺) | ~3 (U-N) | U 5f, 6d; N 2p | Higher than Uranyl | More covalent U-N bonds | ITI observed mdpi.comacs.orgrsc.orgresearchgate.net |
| Nitride ([N≡U≡N]²⁺) | ~3 (U-N) | U 5f, 6d; N 2p | High | Strong U-N triple bonds | Comparable to Group 6 TM nitrides researchgate.netnih.gov |
| Chalcogenido ([E=U=E]²⁺) | ~2-3 (U-E) | U 5f, 6d; E np | Variable (increases with E size) | Covalency increases down Group 16 | acs.orgacs.orgresearchgate.net |
Reactivity Comparisons and Mechanistic Insights from Uranyl Analogues
The study of non-oxo uranium(VI) analogues provides crucial insights into reactivity patterns and mechanisms that complement or contrast with the behavior of the uranyl ion.
Reactivity Comparisons
Redox Behavior: Uranium(V)/Uranium(VI) redox couples observed in imido complexes often exhibit potentials that differ from those of the uranyl ion, reflecting the altered electronic environment imposed by the imido ligands. mdpi.comnih.govacs.org
Hydrogenolysis: While uranium(V) imido and nitride complexes can readily undergo hydrogenolysis (reaction with H₂ to form U-NH or U-NH₂ species), their uranium(VI) counterparts often display reduced reactivity. For example, U(VI) bis-nitrides show less reactivity towards H₂ compared to their U(V) analogues, and terminal U(VI) nitrides react more slowly with CO than U(V) species, possibly due to steric factors. epfl.chnih.gov
Ligand Cleavage and Activation: Uranium nitrides are known for their high reactivity towards small molecules, including the cleavage of N₂, CO, and CO₂, and participation in C-H activation processes. nih.gov Chalcogenido complexes, particularly those with heavier chalcogens, can form polychalcogenide chains or undergo insertion reactions with molecules like CO₂. rsc.orgfau.de
Mechanistic Insights
U-Ligand Multiple Bonding: The investigation of these analogues offers profound insights into the nature and extent of covalency in uranium-ligand multiple bonds. The significant involvement of uranium's 5f and 6d orbitals in these bonds, often comparable to or exceeding that in the uranyl ion, is a key finding. mdpi.comresearchgate.netnih.govresearchgate.netnih.gov
Inverse Trans-Influence (ITI): The ITI, a phenomenon where strongly donating ligands preferentially occupy trans positions, is clearly elucidated through the study of imido and other non-oxo analogues. This effect, driven by uranium's electronic structure and ligand interactions, dictates distinct geometric preferences and bonding characteristics compared to d-block analogues. mdpi.comrsc.orgworktribe.comrsc.orgresearchgate.netnih.gov
Ligand Effects: By comparing the reactivity and electronic structures of various non-oxo ligands (imido, chalcogenido, nitride) with the uranyl ion, researchers gain a deeper understanding of how ligand properties modulate uranium's electronic configuration and chemical behavior. This comparative approach is vital for advancing the field of actinide chemistry.
Advanced Environmental Geochemistry of Dioxouranium 2+ Mechanistic Focus
Geochemical Speciation and Transformation Pathways in Natural Aquatic Systems
The mobility and behavior of dioxouranium(2+) in natural aquatic systems are dictated by a complex interplay of environmental factors, primarily pH, redox potential (Eh), and the presence of various inorganic and organic ligands. Uranium exists predominantly in the U(VI) oxidation state in oxic surface waters, forming the uranyl ion (UO₂²⁺) waterquality.gov.aunih.govacademicjournals.orgosti.gov. Under reducing conditions, uranium transitions to the less mobile U(IV) state, often precipitating as insoluble uranium oxides like uraninite (B1619181) (UO₂) waterquality.gov.auresearchgate.netscirp.orgpnas.org.
The speciation of uranyl is highly sensitive to pH. At low pH, the free uranyl cation (UO₂²⁺) is the dominant species nih.govthuenen.de. As pH increases, hydrolysis occurs, leading to the formation of uranyl hydroxyl complexes such as UO₂OH⁺ and (UO₂)₂(OH)₂²⁺ nih.govthuenen.de. However, in neutral to alkaline conditions (pH 7-9), particularly in the presence of dissolved inorganic carbon, uranyl forms highly stable and soluble carbonate complexes researchgate.netacs.orgmdpi.comnih.govnsf.govrsc.org. The most prevalent species under these conditions include the dicarbonato complex [UO₂(CO₃)₂]²⁻ and the tricarbonato complex [UO₂(CO₃)₃]⁴⁻, with ternary complexes involving calcium, such as Ca₂[UO₂(CO₃)₃], also being significant in calcium-rich waters like seawater researchgate.netnih.govnsf.govgeoscienceworld.org. These uranyl carbonate complexes are key drivers of uranium mobility in many natural waters researchgate.netacs.org.
Other ligands also play a critical role in uranyl speciation. Phosphate (B84403) ions can form stable uranyl phosphate complexes, such as [UO₂(HPO₄)₂]²⁻, which can dominate uranyl speciation in certain environments nih.govnih.govgeoscienceworld.org. Fluoride (B91410) can also form uranyl fluoride complexes, like UO₂F⁺, particularly within specific pH ranges rsc.orggeoscienceworld.org. Furthermore, natural organic matter (NOM), including humic and fulvic acids, forms strong complexes with uranyl ions. These uranyl-NOM complexes can significantly reduce the bioavailability and mobility of uranium, often becoming the dominant species in organic-rich, low-alkaline waters nih.govrsc.orggeoscienceworld.org.
Transformation pathways for dioxouranium(2+) primarily involve redox reactions and precipitation/dissolution processes. The reduction of U(VI) to U(IV) is a critical transformation that leads to uranium immobilization waterquality.gov.auresearchgate.netscirp.orgpnas.org. This process can be mediated by both abiotic and biotic (microbial) reducing agents present in subsurface environments scirp.orgpnas.org. Conversely, changes in pH, ligand concentrations, or redox conditions can drive the dissolution of uranyl minerals and the formation of more soluble species, thus enhancing mobility researchgate.netgeoscienceworld.org.
Table 9.1.1: Dominant Uranyl Species in Natural Aquatic Systems
| Environmental Condition | Dominant Uranyl Species | Key Influencing Factors | Reference(s) |
| Low pH (acidic), Oxic | Free uranyl cation (UO₂²⁺) | Low pH, absence of strong complexing ligands | nih.govthuenen.de |
| Intermediate pH, Oxic | Uranyl hydroxyl complexes (e.g., UO₂OH⁺), free uranyl cation | Increasing pH, hydrolysis | nih.govthuenen.de |
| Neutral to Alkaline pH, Oxic, High Carbonate/Bicarbonate | Uranyl dicarbonato ([UO₂(CO₃)₂]²⁻), tricarbonato ([UO₂(CO₃)₃]⁴⁻), and Ca-uranyl-carbonate complexes | High pH, high CO₃²⁻/HCO₃⁻ concentration, presence of Ca | researchgate.netacs.orgmdpi.comnih.govnsf.govrsc.orggeoscienceworld.orgnerc.ac.uk |
| Neutral pH, Organic-Rich Waters | Uranyl-NOM/HS complexes (e.g., uranyl fulvate) | High dissolved organic matter concentration, pH | nih.govrsc.orggeoscienceworld.org |
| Neutral to Alkaline pH, Oxic, High Phosphate | Uranyl phosphate complexes (e.g., [UO₂(HPO₄)₂]²⁻) | High phosphate concentration | nih.govnih.govgeoscienceworld.org |
| Specific pH ranges, Oxic | Uranyl fluoride complexes (e.g., UO₂F⁺) | High fluoride concentration, specific pH ranges | rsc.orggeoscienceworld.org |
| Reducing conditions | U(IV) species (e.g., UO₂ [uraninite]) | Low Eh, reducing agents | waterquality.gov.auresearchgate.netscirp.orgpnas.org |
Mechanistic Studies of Interactions with Mineral Surfaces and Geomedia
The interaction of dioxouranium(2+) with mineral surfaces and geomedia is a fundamental process controlling its fate and transport in the subsurface. These interactions, primarily adsorption and surface complexation, are governed by the mineralogy, surface charge, and solution chemistry.
Adsorption Kinetics and Sites: Uranyl adsorption onto mineral surfaces is generally a rapid process, often reaching equilibrium within hours to days, although some slower, secondary processes can continue over longer timescales. The kinetics are influenced by factors such as surface area, porosity, and the presence of reactive functional groups on the mineral surface.
Oxides and Hydroxides: Uranyl ions exhibit strong affinity for oxide mineral surfaces, particularly iron (oxy)hydroxides (e.g., goethite, hematite) and manganese oxides. Adsorption typically occurs through the formation of inner-sphere surface complexes, where the uranyl ion directly bonds to surface hydroxyl groups or oxygen atoms. For example, studies on goethite have shown that uranyl forms bidentate inner-sphere complexes at low pH, transitioning to more diffuse outer-sphere complexes or forming ternary complexes with other ligands at higher pH. The adsorption edge for uranyl on iron oxides typically occurs between pH 4-6, with near-complete removal from solution at pH 7-8.
Clay Minerals: Clay minerals, such as montmorillonite (B579905) and kaolinite, also effectively sorb uranyl. Adsorption can occur via surface complexation on edge sites and through cation exchange on the planar surfaces, particularly for smectites where interlayer cations can be exchanged. Uranyl can also form precipitates or surface complexes with structural components of clays (B1170129). The interlayer space of clays can act as a sink for uranyl, especially under conditions that favor the formation of uranyl-silicate or uranyl-carbonate species within the interlayer.
Carbonates: Carbonate minerals, like calcite and dolomite, play a dual role. While they can sorb uranyl directly, their primary influence is through the release of carbonate ions into solution, which then form mobile uranyl carbonate complexes acs.orgnih.gov. Direct adsorption onto calcite can occur via surface complexation, but the formation of ternary Ca-uranyl-carbonate complexes in solution often dominates the speciation and mobility nih.gov.
Geomedia Interactions: Beyond pure mineral surfaces, uranyl interacts with the complex matrix of geomedia, which includes organic matter, other minerals, and microbial communities. These interactions can lead to the formation of precipitates, co-precipitation with other elements, and the development of complex surface species. For instance, uranyl can co-precipitate with iron and manganese oxides under reducing conditions, contributing to its immobilization nih.gov. The presence of dissolved organic matter can also influence adsorption by forming soluble uranyl complexes that compete with surface binding sites or by coating mineral surfaces nih.govgeoscienceworld.org.
Molecular-Level Understanding of Uranyl Transport Mechanisms in Subsurface Environments
Understanding uranyl transport in subsurface environments requires a molecular-level perspective on how its speciation and interactions with the porous medium influence its movement. Transport is governed by advection (movement with groundwater flow) and diffusion, both of which are significantly modulated by the uranyl species present and their affinity for the solid phase.
At low pH, where uranyl exists primarily as the free cation UO₂²⁺, transport is generally high due to its solubility and limited interaction with negatively charged mineral surfaces. However, as pH increases and uranyl forms stable, soluble complexes, particularly with carbonate, its mobility can increase substantially researchgate.netacs.org. These anionic or neutral complexes are less prone to electrostatic interactions with negatively charged mineral surfaces, facilitating their transport with the groundwater flow.
The formation of ternary complexes, such as Ca-uranyl-carbonate species, further enhances solubility and mobility nih.gov. Conversely, when uranyl interacts with mineral surfaces to form inner-sphere surface complexes, its transport is retarded. The strength of this retardation is dependent on the specific mineral-ligand interactions and the density of available surface sites. For example, uranyl adsorbed onto iron oxides via strong inner-sphere complexation will move much slower than uranyl in the form of soluble carbonate complexes.
Molecular-level studies, often employing techniques like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Photoelectron Spectroscopy (XPS), have provided critical insights into the coordination environment of uranyl at mineral-water interfaces geoscienceworld.org. These studies reveal the formation of specific surface complexes, such as bidentate inner-sphere complexes on iron oxides or outer-sphere complexes, which dictate the strength of adsorption and the resulting transport behavior. For instance, EXAFS studies on uranyl adsorbed onto hematite (B75146) have indicated both inner-sphere and outer-sphere complexation depending on pH and carbonate presence geoscienceworld.org.
The concept of surface complexation modeling, which uses thermodynamic equilibrium constants to describe the formation of surface complexes, is crucial for predicting uranyl transport. These models, when integrated with hydrogeological transport models, can simulate how changes in pH, Eh, and ligand concentrations affect the distribution of uranyl between aqueous and solid phases, thereby predicting its migration pathways in aquifers rsc.org.
Role of Natural Organic Matter in Uranyl Mobility and Complexation
Natural organic matter (NOM), comprising a heterogeneous mixture of humic and fulvic acids, plays a significant role in the environmental behavior of dioxouranium(2+). NOM can influence uranyl mobility and speciation through complexation, adsorption, and by altering the surface properties of minerals.
Complexation and Mobility: NOM contains a variety of functional groups, such as carboxyl (-COOH) and phenolic hydroxyl (-OH), which can bind to uranyl ions, forming stable soluble complexes nih.govrsc.orggeoscienceworld.org. These uranyl-NOM complexes are often more mobile than free uranyl ions or uranyl adsorbed to mineral surfaces, particularly in organic-rich waters. Studies indicate that the strength of complexation increases with the degree of ionization of the humic acid, typically up to pH 7 geoscienceworld.org. In many natural waters, uranyl-NOM complexes can represent a substantial fraction of the total dissolved uranium, especially in soft, low-alkaline, organic-rich surface waters where they can be the dominant species waterquality.gov.aunih.govgeoscienceworld.org. The formation of these complexes can enhance uranium solubility and transport, counteracting the immobilizing effects of sorption to mineral phases.
Influence on Surface Interactions: NOM can also indirectly affect uranyl mobility by adsorbing onto mineral surfaces. This adsorbed organic layer can alter the surface charge and reactivity of the minerals, thereby modifying the adsorption behavior of uranyl. For instance, NOM can block or compete for binding sites on mineral surfaces, potentially reducing uranyl adsorption geoscienceworld.org. Alternatively, NOM-coated surfaces might present new complexation sites for uranyl, leading to different adsorption mechanisms.
Bioavailability: The complexation of uranyl with NOM is also linked to its bioavailability. While strong uranyl-NOM complexes may reduce the activity of free uranyl ions available for uptake by organisms, the nature of the complex itself is important. Evidence suggests that free UO₂²⁺ and UO₂OH⁺ are the most bioavailable forms, whereas uranyl in strong complexes with NOM or adsorbed to colloids is less bioavailable nih.gov. Thus, NOM can act as a sink for bioavailable uranium by forming stable, less accessible complexes.
Data Table for Section 9.4:
Table 9.4.1: Influence of Natural Organic Matter (NOM) on Uranyl Speciation and Mobility
| Aspect of NOM Influence | Mechanism | Impact on Uranyl Mobility | Key Complexing Groups in NOM | Dominant Uranyl-NOM Species (Example) |
| Complexation | Formation of soluble complexes with functional groups (carboxyl, phenolic hydroxyl). | Increases | Carboxyl (-COOH), Phenolic (-OH) | Uranyl-fulvate, Uranyl-humate |
| Surface Coating | Adsorption onto mineral surfaces, altering surface charge and blocking/modifying binding sites. | Can increase or decrease | Various functional groups | N/A |
| Bioavailability | Formation of stable complexes that reduce the activity of free, bioavailable uranyl ions (UO₂²⁺, UO₂OH⁺). | Decreases | Carboxyl (-COOH) | Uranyl-fulvate |
Future Research Directions and Emerging Methodologies
Synergistic Integration of Advanced Experimental and Computational Techniques
A significant frontier in understanding dioxouranium(2+) lies in the powerful synergy between advanced experimental methods and high-level computational chemistry. nih.govrsc.org This combined approach is essential for deciphering the intricate electronic structure and bonding of uranyl complexes, which govern their reactivity and spectroscopic signatures. rsc.org
Experimental Approaches: Techniques like X-ray Absorption Spectroscopy (XAS), including High-Energy Resolution Fluorescence Detection (HERFD) X-ray Absorption Near-Edge Structure (XANES), and Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) provide direct probes into the local coordination environment and electronic transitions of the uranyl ion. nih.govrsc.orgarxiv.org For instance, XAS can determine bond distances and coordination numbers, while TRLFS is highly sensitive to the speciation of uranyl in solution, even at very low concentrations. nih.govrsc.org
Computational Corroboration: Density Functional Theory (DFT) and more advanced ab initio methods have become indispensable tools for interpreting experimental data. nih.govacs.orgplos.org DFT calculations can predict geometric structures, vibrational frequencies, and thermodynamic properties of uranyl complexes, offering a molecular-level understanding that complements experimental findings. acs.orgrsc.orgnih.gov For example, DFT has been successfully used to:
Corroborate the structures of individual uranyl species in complex mixtures, as identified by techniques like EXAFS and UV-visible spectroscopy. nih.gov
Calculate the enthalpies of formation for solid-state uranyl compounds, which are often difficult to determine experimentally. acs.orgnih.gov
Simulate XANES spectra, aiding in the interpretation of experimental results and revealing subtle electronic features. arxiv.orgacs.org
This integrated strategy allows researchers to build a more complete and accurate picture of uranyl chemistry. For example, a multi-technique approach combining EXAFS, UV-visible spectroscopy, and DFT calculations was used to identify and structurally characterize four distinct uranyl nitrate (B79036) species in acetonitrile. nih.gov Similarly, the combination of TRLFS, Parallel Factor Analysis (PARAFAC), and DFT has been used to deconvolve the complex hydrolysis behavior of uranyl(VI) and identify individual aqueous species. nih.govrsc.org The future will see an even deeper integration of these methods, pushing the boundaries of our understanding of f-block element chemistry. acs.org
Exploration of Novel Ligand Architectures for Selective Uranyl Interactions
The design and synthesis of new ligands that can selectively bind the dioxouranium(2+) ion is a critical area of research with applications in nuclear fuel reprocessing, environmental remediation, and sensor development. osti.govscirp.org Traditional approaches often focus on ligands that coordinate to the equatorial plane of the linear O=U=O moiety. osti.gov However, future research is exploring more innovative and complex ligand architectures.
Key Research Thrusts:
Enhanced Selectivity: A primary goal is to develop ligands with high affinity and selectivity for uranyl, especially in the presence of competing metal ions or complex environmental matrices like seawater. osti.gov This involves understanding the kinetic and thermodynamic factors that govern ligand-uranyl interactions. osti.gov
Supramolecular Chemistry: Researchers are designing complex supramolecular assemblies, including macrocycles and cages, that can encapsulate the uranyl ion. These structures offer pre-organized binding cavities that can be tailored for size and electronic complementarity to the uranyl cation.
Dual-Binding Ligands: An emerging strategy involves creating ligands that can interact with both the equatorial positions of the uranium center and the axial oxygen atoms. osti.gov Coordinating strong donor ligands to the equatorial plane can increase the basicity of the axial oxo groups, making them available for further coordination. osti.gov
Redox-Active Ligands: The development of ligands that can participate in or influence the redox chemistry of the uranium center is a growing area of interest. This could lead to new catalytic applications or methods for transforming uranium species.
Computational Ligand Design: The use of computational methods to screen potential ligand candidates before synthesis is becoming increasingly important. osti.gov This allows for a more rational design process, focusing on ligands with the highest predicted affinity and selectivity.
Recent studies have explored various ligand systems, from dithiophosphinates to boronic acid derivatives, to probe and control uranyl coordination. scirp.orgresearchgate.net For example, research into trialkyl phosphine (B1218219) oxide (TRPO) ligands, used in the PUREX process, combines spectroscopic and computational methods to understand the strong affinity of the phosphoryl group for uranyl. escholarship.org Future work will likely involve creating libraries of diverse ligands and using high-throughput methods to screen for optimal uranyl binding properties. osti.gov
Development of In Situ and Operando Spectroscopic Investigations
To truly understand the behavior of dioxouranium(2+) in realistic environments, it is crucial to study it under dynamic conditions. In situ (in place) and operando (under operating conditions) spectroscopic techniques allow researchers to observe chemical processes as they happen, providing invaluable insights into reaction mechanisms, speciation changes, and the structure of transient intermediates.
Key Techniques and Applications:
Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS): TRLFS is exceptionally sensitive for tracking changes in uranyl speciation in aqueous solutions over time and as a function of changing chemical conditions like pH. nih.govrsc.org Its ability to detect species at trace concentrations makes it ideal for environmental studies. nih.gov
X-ray Absorption Spectroscopy (XAS): Synchrotron-based XAS techniques, including EXAFS and XANES, can be adapted for in situ measurements. nih.gov This allows for the determination of bond distances, coordination numbers, and oxidation states of uranium during processes like sorption onto mineral surfaces or during electrochemical reactions.
Vibrational Spectroscopy (Raman and IR): In situ Raman and Infrared (IR) spectroscopy can monitor changes in the characteristic vibrational frequencies of the uranyl ion (e.g., the symmetric U=O stretch), providing information about its coordination environment and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁷O NMR, in particular, can be used to study ligand exchange dynamics in uranyl complexes in solution, providing data on the lability of coordinated molecules like water. rsc.orgresearchgate.net
These techniques are powerful for studying a range of phenomena. For instance, TRLFS has been used to monitor the step-wise hydrolysis of the uranyl ion as pH changes, identifying the formation of various monomeric and polynuclear hydroxo complexes. rsc.org The combination of these advanced spectroscopic methods with theoretical modeling is a key future direction, enabling a more complete understanding of uranyl reactivity in complex, real-world systems. rsc.org
Predictive Modeling for Complex Environmental and Material Systems
The long-term behavior of dioxouranium(2+) in the environment, particularly in the context of nuclear waste disposal and contaminated site remediation, is a major societal concern. Predictive modeling, grounded in fundamental chemical data, is an essential tool for assessing the fate and transport of uranium over long timescales and large spatial scales.
Modeling Approaches:
Geochemical Speciation Models: These models use thermodynamic databases to predict the distribution of uranyl species (e.g., aqueous complexes, precipitates, sorbed species) under various geochemical conditions (pH, redox potential, presence of other ions). Continued development requires high-quality thermodynamic data for a wide range of uranyl complexes. researchgate.net
Reactive Transport Models: These models combine chemical reaction networks with physical transport processes (advection, dispersion) to simulate the movement of uranium through porous media like soil and rock. They are crucial for performance assessments of geological repositories for nuclear waste.
Density Functional Theory (DFT) and Molecular Dynamics (MD): At a more fundamental level, computational methods like DFT and MD are used to understand the interactions of uranyl with mineral surfaces and organic matter. acs.orgresearchgate.net DFT can provide insights into the structure and stability of surface complexes, while MD can simulate the dynamics of these interactions. nih.govresearchgate.net
A key challenge is bridging the scales from molecular-level interactions to macroscopic environmental behavior. For example, DFT calculations on the interaction of uranyl with specific mineral surface sites can provide parameters for surface complexation models, which are then used in larger-scale reactive transport simulations. acs.org Future work will focus on improving the accuracy of these models by incorporating more complex reaction kinetics and by better integrating experimental data to validate and constrain model predictions.
Design of New Uranyl-Related Chemical Systems for Fundamental Understanding
While much research is driven by applied needs, the synthesis and characterization of novel dioxouranium(2+) compounds is fundamental to advancing our basic knowledge of actinide chemistry. acs.org By creating unusual coordination environments and exploring new reactivity patterns, chemists can test and refine theories of chemical bonding and electronic structure for the f-elements. berkeley.edunih.gov
Frontiers in Fundamental Uranyl Chemistry:
Non-traditional Coordination Geometries: While the linear O=U=O motif is ubiquitous, recent synthetic advances have produced complexes where this unit is significantly bent. arxiv.org Studying these "bent uranyl" species provides insight into the flexibility of the uranyl moiety and how its electronic structure is perturbed by the ligand field. arxiv.org
Unusual Oxidation States: While U(VI) is the most common oxidation state for uranyl, research into the chemistry of the U(V) uranyl cation, [UO₂]⁺, is expanding. Comparing the bonding and reactivity of isostructural U(VI) and U(V) complexes provides a direct probe of how the electronic structure changes upon reduction. rsc.org
Heterobimetallic Complexes: Incorporating the uranyl unit into bimetallic or polymetallic structures containing other transition metals or f-block elements opens up possibilities for new cooperative reactivity and magnetic or electronic properties. chemrxiv.org
Actinyl-Element Bonds: Exploring the formation of bonds between the uranyl oxygen atoms and other metals (cation-cation interactions) or through hydrogen bonding reveals the nuanced non-covalent interactions that can influence the structure and properties of solid-state materials. rsc.orgnih.gov
Small Molecule Activation: Investigating the reactivity of uranyl complexes towards small molecules (e.g., CO, CO₂, N₂) is a frontier area that could lead to new catalytic applications, drawing parallels with transition metal chemistry. nih.govacs.org
These fundamental studies, which often rely on a close interplay between synthesis, spectroscopy, and theory, are crucial for building the foundational knowledge needed to address future challenges in actinide science. osti.govacs.org The insights gained from exploring these novel chemical systems will undoubtedly fuel innovations in areas from nuclear energy to materials science. berkeley.edu
Q & A
Q. What are the standard methodologies for synthesizing and characterizing dioxouranium(VI) complexes with organic ligands?
- Methodological Answer : Synthesis typically involves reacting uranyl salts (e.g., UO₂(NO₃)₂·6H₂O) with ligands like azodyes or pyrazole derivatives under controlled pH and temperature. Ligands are prepared via coupling reactions (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aniline derivatives). Characterization requires:
- Elemental analysis for stoichiometric validation.
- Conductance measurements to assess electrolytic behavior.
- Spectroscopy : IR for bonding modes (e.g., coordination via hydrazo nitrogen or carbonyl groups), UV-Vis for electronic transitions, and ¹H NMR for ligand proton environments.
- Thermal analysis (TGA/DSC) to study decomposition pathways .
Q. How can researchers ensure reproducibility in dioxouranium(VI) complexation studies?
- Methodological Answer :
- Use ionic strength adjusters (e.g., NaClO₄) to maintain consistent solution conditions.
- Report detailed experimental parameters: pH, temperature, ligand-to-metal ratios, and equilibration times.
- Validate purity of ligands and uranyl salts via elemental analysis and chromatography.
- Cross-reference formation constants (log β) with literature values obtained via potentiometry or spectrophotometry .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in speciation models of dioxouranium(VI)-ligand systems?
- Methodological Answer : Discrepancies often arise from variations in ionic strength (I) or ligand protonation states. To address this:
- Apply the Specific Ion Interaction Theory (SIT) to extrapolate formation constants to infinite dilution (I = 0).
- Compare potentiometric and calorimetric data to confirm coordination geometry (e.g., penta-coordination in UO₂(ox)₃⁴⁻).
- Use advanced techniques like EXAFS or XANES to probe local uranium coordination environments independently of solution conditions .
Q. How can the catalytic activity of dioxouranium(VI) complexes in nucleophilic acyl substitutions be optimized?
- Methodological Answer :
- Screen ligands for Lewis acidity enhancement: Triphenylphosphine oxide (OPPh₃) stabilizes [UO₂(OPPh₃)₄]²⁺, improving catalytic efficiency.
- Monitor reaction kinetics via UV-Vis or NMR to identify rate-determining steps (e.g., substrate-catalyst adduct formation).
- Assess stability under reaction conditions: Thermostability via TGA and resistance to hydrolysis via pH-controlled experiments .
Q. What are the challenges in determining thermodynamic constants for dioxouranium(VI) phosphate complexes in environmental systems?
- Methodological Answer :
- Address solubility issues by working at neutral-to-alkaline pH to prevent U(VI) precipitation as hydroxides.
- Use flow-injection analysis (FIA) with ZrO₂ microcolumns for multi-element preconcentration and quantification.
- Validate log β values via cross-method consistency (e.g., cation exchange vs. spectrophotometry) and SIT corrections for ionic strength effects .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting formation constants reported for dioxouranium(VI)-oxalate systems?
- Methodological Answer :
- Systematically evaluate experimental conditions: Ionic strength (1 M vs. 3 M NaClO₄), temperature, and ligand protonation states.
- Recalculate constants using SIT-derived activity coefficients to harmonize data across studies.
- Perform error propagation analysis to quantify uncertainties in log β values .
Q. What statistical approaches are recommended for validating speciation models in multi-ligand systems?
- Methodological Answer :
- Use software like PHREEQC or Hyperquad to fit potentiometric data to proposed equilibrium models.
- Apply goodness-of-fit tests (e.g., χ²) to compare competing models (e.g., ML₀ vs. ML₂²⁻ dominance).
- Incorporate calorimetric data to constrain ΔH and ΔS values, ensuring thermodynamic consistency .
Experimental Design
Q. How to design a study investigating the environmental mobility of dioxouranium(VI) in phosphate-rich waters?
- Methodological Answer :
- Simulate natural conditions: Use synthetic groundwater with varying PO₄³⁻ concentrations (10⁻⁶–10⁻³ M) and pH 6–9.
- Quantify U(VI) speciation via time-resolved laser fluorescence spectroscopy (TRLFS) to detect ternary complexes.
- Model adsorption/desorption kinetics on mineral surfaces (e.g., goethite) using batch experiments and surface complexation models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
